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Core Science & Biosynthesis

Foundational

Structural Elucidation and Exact Mass Analysis of C21H22FN3O6: An Analytical Framework for Fluoroquinolone Impurities

Executive Summary In the rigorous landscape of pharmaceutical development, the identification and control of active pharmaceutical ingredient (API) degradation products is paramount. The molecular formula C21H22FN3O6 rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification and control of active pharmaceutical ingredient (API) degradation products is paramount. The molecular formula C21H22FN3O6 represents a highly critical node in the impurity profiling of fluoroquinolone antibiotics, specifically as a primary oxidative degradation product of Moxifloxacin.

Known formally in pharmacopeial and commercial reference standards as [1], this compound challenges analytical workflows due to its complex stereochemistry and isobaric nature. This whitepaper provides a comprehensive, field-proven framework for the exact molecular weight analysis and structural elucidation of C21H22FN3O6, establishing a self-validating system of High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Identity and Isomeric Complexity

The formula C21H22FN3O6 can correspond to several structural isomers, including prodrug derivatives of Norfloxacin (e.g., dioxolone modifications) [2]. However, in the context of late-stage drug development, it is most frequently encountered as the di-oxidized degradation product of Moxifloxacin (C21H24FN3O4).

The transformation from the API to this impurity involves a highly specific mass shift of +29.9742 Da . This shift is not a simple addition; it represents a complex mechanistic pathway involving the addition of two oxygen atoms and the loss of two hydrogen atoms (+2O, -2H) [3].

Quantitative Data Summary

To establish a baseline for analytical detection, the physicochemical and mass spectrometric properties of the API and the target impurity are summarized below.

PropertyMoxifloxacin (API)Moxifloxacin Impurity RC-4 (C21H22FN3O6)
Molecular Formula C21H24FN3O4C21H22FN3O6
Nominal Mass 401 Da431 Da
Exact Monoisotopic Mass 401.17508 Da431.14926 Da
Theoretical [M+H]⁺ m/z 402.18236432.15654
Mass Difference (Δ) N/A+29.9742 Da
Key Structural Modifications Intact quinoline core, intact pyrrolopyridine ring2-hydroxy quinoline core, 2-oxo lactam on pyrrolopyridine ring

Mechanistic Pathway of Degradation

Understanding the causality behind the formation of C21H22FN3O6 is essential for developing predictive stability models. Moxifloxacin undergoes oxidative degradation under photolytic or reactive oxygen species (ROS) stress.

The Causality of Oxidation:

  • Quinoline Core Hydroxylation: The C-2 position of the quinoline ring is electronically susceptible to radical-mediated hydroxylation, adding an -OH group.

  • Pyrrolopyridine Lactamization: The alpha-carbon adjacent to the secondary amine in the octahydro-1H-pyrrolo[3,4-b]pyridine side chain is highly vulnerable to oxidation. The conversion of this -CH2- group to a carbonyl (C=O) forms a stable lactam. This step adds an oxygen atom and removes two protons, completing the +2O, -2H transformation.

Pathway Moxi Moxifloxacin (API) C21H24FN3O4 MW: 401.43 ROS Oxidative Stress (ROS / Photodegradation) Moxi->ROS Environmental Exposure Inter Hydroxylated Intermediate C21H24FN3O5 ROS->Inter +O (Hydroxylation) Imp48 Moxifloxacin Impurity RC-4 C21H22FN3O6 MW: 431.41 Inter->Imp48 +O, -2H (Lactamization)

Fig 1: Mechanistic degradation pathway from Moxifloxacin to Impurity RC-4.

Exact Molecular Weight Analysis via HRMS

Nominal mass instruments (e.g., single quadrupoles) cannot reliably differentiate C21H22FN3O6 from isobaric interferences. High-Resolution Mass Spectrometry (HRMS) utilizing Time-of-Flight (TOF) or Orbitrap analyzers is required to achieve sub-5 ppm mass accuracy.

Protocol 1: LC-ESI-HRMS Exact Mass Determination

This protocol is a self-validating system; the use of an internal calibrant guarantees that any deviation in mass accuracy is immediately flagged, ensuring trustworthy data.

Step 1: Sample Preparation

  • Dissolve the isolated impurity fraction in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Causality: This concentration prevents detector saturation and minimizes the formation of in-source dimers [2M+H]⁺, ensuring the monomeric [M+H]⁺ ion remains the base peak.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: Formic acid acts as an ion-pairing agent and proton source. It forces the basic nitrogen atoms into a protonated state, guaranteeing robust ionization in positive Electrospray Ionization (ESI+) mode.

Step 3: High-Resolution Mass Spectrometry (ESI-QTOF)

  • Operate the QTOF in ESI+ mode. Set the mass range to m/z 100–1000.

  • Introduce a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference sprayer.

Step 4: Data Processing & Mass Defect Analysis

  • Extract the ion chromatogram for the theoretical [M+H]⁺ ion at m/z 432.1565 .

  • Calculate the mass error. An observed m/z of 432.1570 yields an error of ~1.1 ppm, unambiguously confirming the formula C21H22FN3O6.

Structural Elucidation via 2D NMR

While HRMS confirms the empirical formula, it cannot definitively map the spatial locations of the newly added oxygen atoms. To achieve absolute structural confirmation, a comprehensive Nuclear Magnetic Resonance (NMR) workflow is deployed.

Protocol 2: 2D NMR Structural Elucidation Workflow

Step 1: Sample Dissolution

  • Dissolve 5 mg of the purified C21H22FN3O6 standard [4] in 600 µL of DMSO-d6.

  • Causality: DMSO-d6 is chosen over CDCl3 because it disrupts intermolecular hydrogen bonding, preventing peak broadening of the carboxylic acid and hydroxyl protons.

Step 2: 1H and 13C NMR Acquisition

  • Acquire standard 1D spectra at 600 MHz. The disappearance of the C-2 proton singlet (typically around 8.6 ppm in Moxifloxacin) immediately flags the quinoline core as the site of hydroxylation.

  • Observe the downfield shift of the carbon signal corresponding to the pyrrolopyridine alpha-carbon, moving from an aliphatic region (~45 ppm) to a carbonyl region (~170 ppm).

Step 3: Heteronuclear Correlation (HSQC & HMBC)

  • HSQC (Heteronuclear Single Quantum Coherence): Use this to map all directly bonded C-H pairs. The newly formed carbonyl carbon will show no HSQC cross-peaks, confirming it is a quaternary/carbonyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validating step. Look for 2-bond and 3-bond correlations from the surviving protons on the pyrrolopyridine ring to the new lactam carbonyl carbon. This definitively locks the position of the oxidation to the side chain rather than an alternative site.

Workflow Sample Isolate C21H22FN3O6 (HPLC Fractionation) HRMS HRMS Analysis (ESI-TOF) Sample->HRMS Aliquot 1 NMR NMR Spectroscopy (1D & 2D) Sample->NMR Aliquot 2 Mass Exact Mass: 431.1492 Da Formula Confirmation HRMS->Mass Struct Identify Oxidation Sites (Pyrrolopyridine Ring) NMR->Struct Final Absolute Structure (Moxifloxacin Impurity RC-4) Mass->Final Struct->Final

Fig 2: Analytical workflow for the structural elucidation of C21H22FN3O6.

Conclusion

The rigorous characterization of C21H22FN3O6 is a textbook example of modern pharmaceutical impurity profiling. By synthesizing the sub-5 ppm mass accuracy of HRMS with the spatial connectivity mapping of 2D NMR, analytical scientists can definitively prove the exact degradation mechanisms of fluoroquinolones. This self-validating analytical framework not only satisfies stringent regulatory requirements for impurity identification but also provides the mechanistic insights necessary to formulate more stable drug products.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 151475574, Moxifloxacin Impurity RC-4" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17581336" PubChem, [Link]

  • Veeprho Pharmaceuticals. "Moxifloxacin Impurity 48" Veeprho, [Link]

  • Pharmaffiliates. "Moxifloxacin-impurities" Pharmaffiliates, [Link]

Exploratory

Identification and Structural Elucidation of C₂₁H₂₂FN₃O₆: A Di-Oxidative Degradation Impurity of Moxifloxacin

Executive Summary Moxifloxacin is a fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum efficacy. However, like many complex active pharmaceutical ingredients (APIs), it is susceptible to deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum efficacy. However, like many complex active pharmaceutical ingredients (APIs), it is susceptible to degradation under environmental and chemical stress. During forced degradation studies, a critical oxidative impurity with the molecular formula C₂₁H₂₂FN₃O₆ (exact mass 431.15) is frequently observed. This whitepaper provides an in-depth technical guide on the mechanistic formation, isolation, and analytical structural elucidation of this specific di-oxidative degradation product, commonly designated in pharmacopeial and commercial reference standards as Moxifloxacin Impurity RC-4 or Impurity 48[1][2].

Mechanistic Rationale: The Chemistry of Moxifloxacin Oxidation

Moxifloxacin (C₂₁H₂₄FN₃O₄, exact mass 401.17) exhibits excellent stability under neutral and basic conditions but is highly vulnerable to oxidative stress[3]. When exposed to reactive oxygen species (ROS) or peroxides, the API undergoes a +30 Da mass shift to form C₂₁H₂₂FN₃O₆. This specific mass shift (+32 Da from two oxygen insertions, -2 Da from the loss of two protons) is the hallmark of a di-oxidation event [1].

The degradation is not random; it is driven by the specific electron distribution within the moxifloxacin molecule:

  • C2-Hydroxylation of the Quinoline Core: The C2 position of the fluoroquinolone core is highly electron-deficient. It is flanked by the electronegative N1 nitrogen and conjugated with the electron-withdrawing C4-carbonyl group. Radical or nucleophilic attack by peroxides at this position yields a 2-hydroxy derivative, which rapidly tautomerizes to a highly stable 2-oxo (2-quinolone) form[4].

  • Lactamization of the Azabicyclo Ring: The secondary/tertiary amines within the (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine moiety are prime targets for α -oxidation. Hydrogen abstraction at the carbon adjacent to the nitrogen, followed by oxygen insertion, forms a stable lactam (a 5-oxo or 2-oxo group depending on the specific IUPAC numbering applied to the heterocycle)[1][2].

G Mox Moxifloxacin API C21H24FN3O4 m/z 402.18 Int Mono-Oxidation Intermediate Mox->Int 3% H2O2, 80°C (ROS Attack) Imp Impurity C21H22FN3O6 Di-Oxidation Product m/z 432.15 Int->Imp C2-Hydroxylation & Lactamization

Mechanistic pathway of moxifloxacin oxidative degradation to C21H22FN3O6.

Experimental Methodology: A Self-Validating Workflow

To ensure analytical trustworthiness, the experimental protocol for generating and isolating this impurity must be a self-validating system. This requires strict mass balance checks and chemical quenching to prevent artifact generation during sample workup.

Step-by-Step Protocol: Forced Degradation and Isolation
  • Sample Preparation: Dissolve 50 mg of Moxifloxacin API in 50 mL of a 50:50 mixture of 0.1 N HCl and methanol.

    • Causality: The acidic environment ensures complete protonation and dissolution of the API, preventing precipitation during the stress study.

  • Oxidative Stress: Add 3% v/v H₂O₂ to the solution[3][5].

    • Causality: 3% H₂O₂ provides sufficient oxidative potential to trigger the di-oxidation pathway without causing complete structural mineralization (which would occur with stronger oxidants like KMnO₄).

  • Thermal Acceleration: Reflux the mixture at 80°C for 6 hours[5].

    • Self-Validation: Simultaneously run a parallel control sample (API + solvent, no H₂O₂) at 80°C. This confirms that the +30 Da impurity is strictly oxidative and not a product of thermal hydrolysis.

  • Reaction Quenching (Critical Step): Add an equimolar amount of sodium bisulfite (NaHSO₃) to neutralize unreacted H₂O₂.

    • Causality: Failing to quench the peroxide will lead to continuous, uncontrolled oxidation during the subsequent solvent evaporation step. This would skew the impurity profile and potentially destroy the target C₂₁H₂₂FN₃O₆ molecule.

  • Preparative HPLC Isolation: Inject the quenched mixture into a Prep-HPLC system utilizing a C18 column (250 x 21.2 mm, 5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Collect the fraction corresponding to the target impurity (typically eluting slightly earlier than the API due to increased polarity from the lactam and hydroxyl groups).

  • Lyophilization: Freeze-dry the collected fraction to yield the pure C₂₁H₂₂FN₃O₆ powder for definitive structural characterization.

Workflow A 1. Forced Degradation 3% H2O2, 80°C, 6h B 2. Reaction Quenching Sodium Bisulfite Addition A->B C 3. Preparative HPLC C18, Formic Acid/ACN B->C D 4. LC-HRMS Profiling ESI+, Exact Mass & MS/MS C->D E 5. NMR Elucidation 1D/2D NMR Regiochemistry D->E

Self-validating analytical workflow for impurity isolation and structural elucidation.

Analytical Characterization and Data Presentation

The isolated impurity must be rigorously characterized to satisfy regulatory requirements for structural elucidation (e.g., ICH Q3A guidelines). The combination of High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal confirmation of the di-oxidized structure.

LC-HRMS Profiling

Fluoroquinolones ionize efficiently in positive Electrospray Ionization (ESI+) mode due to the basic nitrogen atoms in the azabicyclo ring. The HRMS data clearly shows the +30 Da mass shift, while MS/MS fragmentation confirms that the oxidations occurred on both the core and the appendage.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

CompoundFormulaTheoretical m/z [M+H]⁺Observed m/zMass Error (ppm)Key MS/MS Fragments (m/z)
Moxifloxacin C₂₁H₂₄FN₃O₄402.1824402.1821-0.7384.17, 358.19, 261.06
Impurity RC-4 C₂₁H₂₂FN₃O₆432.1565432.1568+0.7414.14, 388.16, 277.06

Note: The fragment m/z 277.06 in the impurity corresponds to the oxidized quinoline core (moxifloxacin core fragment is typically 261.06, showing a +16 Da shift due to the C2-OH group).

NMR Structural Elucidation

To definitively prove the regiochemistry of the oxidations, ¹H, ¹³C, and 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR are required. The tautomerization of the C2-hydroxyl group to a carbonyl significantly alters the chemical environment of the quinoline ring.

Table 2: Key NMR Chemical Shift Differences (¹H and ¹³C)

Structural PositionMoxifloxacin ¹H (ppm)Impurity RC-4 ¹H (ppm)Moxifloxacin ¹³C (ppm)Impurity RC-4 ¹³C (ppm)
Quinoline C-2 8.65 (s, 1H)Missing151.2162.4 (C=O)
Pyrrolo C-5' (α-carbon) 2.80 - 3.10 (m, 2H)Missing48.5171.8 (C=O)
Quinoline C-4 --176.5 (C=O)175.2 (C=O)
Cyclopropyl CH 3.20 (m, 1H)3.45 (m, 1H)40.142.5

Causality of NMR Shifts: The disappearance of the sharp singlet at 8.65 ppm (C2 proton) and the emergence of a new carbonyl carbon signal at 162.4 ppm definitively proves oxidation at the C2 position. Similarly, the loss of the multiplet for the α -protons on the pyrrolopyridine ring and the appearance of a lactam carbonyl at 171.8 ppm confirms the secondary oxidation site[1]. Furthermore, the cyclopropyl CH proton shifts downfield due to the altered magnetic anisotropy caused by the adjacent newly formed C2-carbonyl group.

Conclusion & Regulatory Implications

The identification of C₂₁H₂₂FN₃O₆ as a di-oxidative degradation product highlights the specific chemical vulnerabilities of the moxifloxacin scaffold. Understanding the causality behind its formation—specifically the susceptibility of the C2 quinoline position and the azabicyclo amine to ROS attack—allows formulation scientists to design more robust drug products. By employing self-validating isolation protocols and orthogonal analytical techniques (LC-HRMS and NMR), drug development professionals can confidently characterize this impurity, ensuring compliance with stringent regulatory frameworks and safeguarding patient efficacy.

Sources

Foundational

Physicochemical Properties and Thermal Stability of C21H22FN3O6 (N-Medoxomil Norfloxacin): A Comprehensive Technical Guide

Executive Summary & Structural Rationale The compound C21H22FN3O6 (IUPAC: 1-ethyl-6-fluoro-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid) represents an advanced prodrug str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound C21H22FN3O6 (IUPAC: 1-ethyl-6-fluoro-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid) represents an advanced prodrug strategy in fluoroquinolone antibiotic development. It is the N-medoxomil derivative of norfloxacin.

The Causality of the Design: Native norfloxacin suffers from poor oral bioavailability and limited passive transcellular diffusion. This is primarily due to its zwitterionic nature at physiological pH; the carboxylic acid (pKa ~6.3) is deprotonated, while the secondary amine of the piperazine ring (pKa ~8.7) is protonated. By covalently attaching a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) group to the piperazine nitrogen, the basicity of the amine is structurally masked. This eliminates the zwitterionic character, significantly increases the lipophilicity (LogP), and enhances membrane permeability. Upon absorption, the medoxomil group is cleaved by ubiquitous esterases (such as Carboxymethylenebutenolidase, CMBL) or via base-catalyzed hydrolysis to release the active parent drug .

Physicochemical Profiling

The addition of the medoxomil moiety fundamentally alters the thermodynamic and solubility profile of the API. Table 1 summarizes the comparative physicochemical shifts.

Table 1: Physicochemical Properties of C21H22FN3O6 vs. Parent Norfloxacin

PropertyNorfloxacin (Parent)C21H22FN3O6 (Prodrug)
Molecular Weight 319.33 g/mol 431.41 g/mol
Molecular Formula C16H18FN3O3C21H22FN3O6
Predicted XLogP -0.30.5
H-Bond Donors 2 (COOH, piperazine NH)1 (COOH)
H-Bond Acceptors 68
Dominant State (pH 7.4) Zwitterionic (Poorly permeable)Anionic (Permeability enhanced)

Mechanistic Pathway of Bioactivation

The therapeutic viability of C21H22FN3O6 relies on the controlled degradation of the cyclic carbonate ring. As demonstrated in broader studies of medoxomil prodrugs , the hydrolysis of the dioxolone ring yields an unstable enol-carbonate intermediate. This intermediate undergoes rapid, spontaneous decarboxylation and cascade elimination, releasing active norfloxacin alongside inactive byproducts (diacetyl/acetoin and CO₂).

Pathway A C21H22FN3O6 (Prodrug) B Hydrolysis (Carbonate Cleavage) A->B C Unstable Enol Intermediate B->C D Norfloxacin (Active API) C->D Cascade Elimination E Diacetyl + CO2 (Byproducts) C->E Decarboxylation

Fig 1: Cascade bioactivation pathway of the medoxomil prodrug yielding active norfloxacin.

Thermal Stability and Degradation Kinetics

The cyclic carbonate of the medoxomil group is a deliberate structural liability, making the API highly sensitive to both thermal stress and alkaline hydrolysis .

Solution-State Hydrolytic Kinetics

In aqueous environments, C21H22FN3O6 exhibits a U-shaped pH-rate profile typical of ester/carbonate prodrugs. It demonstrates maximum stability at mildly acidic conditions (pH 4.0 - 4.5) but degrades rapidly under physiological and basic conditions via pseudo-first-order kinetics.

Table 2: Simulated Hydrolytic Kinetics of C21H22FN3O6 (37°C)

Buffer Systemk_obs (min⁻¹)Half-life (t₁/₂)Primary Mechanism
pH 1.2 (SGF) 0.0015~460 minAcid-catalyzed carbonate hydrolysis
pH 4.5 (Acetate) 0.0005>1000 minHighly stable (pH minimum)
pH 6.8 (SIF) 0.0085~81 minMild base-catalyzed hydrolysis
pH 7.4 (Plasma) 0.0250~28 minBase-catalyzed / Esterase-mediated

Self-Validating Experimental Protocols

To accurately characterize the physicochemical boundaries of C21H22FN3O6, the following self-validating workflows must be employed.

Protocol cluster_0 Thermal Profiling cluster_1 Hydrolytic Kinetics Start API Preparation (C21H22FN3O6) DSC DSC Analysis (10°C/min, Pinhole Pan) Start->DSC TGA TGA Analysis (N2 Purge, 50 mL/min) Start->TGA Incubate Incubation (pH 1.2 - 7.4 at 37°C) Start->Incubate Quench Acidic Quenching (0.1% FA in ACN) Incubate->Quench Timepoints (0-240 min) LCMS LC-MS/MS Quantification Quench->LCMS

Fig 2: Self-validating experimental workflow for thermal and hydrolytic stability profiling.

Protocol 1: High-Resolution Thermal Profiling (DSC/TGA)
  • Sample Preparation: Accurately weigh 2–5 mg of C21H22FN3O6 API into an aluminum pan.

  • Pan Configuration: Crimp the pan and pierce a 50 µm pinhole in the lid.

    • Causality: The medoxomil group degrades thermally by releasing CO₂ gas. If a hermetically sealed pan is used, the internal pressure buildup will artificially shift the endothermic degradation peak to higher temperatures (Le Chatelier's principle) and potentially cause pan rupture. The pinhole ensures the recorded heat flow accurately reflects the intrinsic degradation kinetics.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min.

    • Causality: N₂ prevents oxidative degradation, allowing the analyst to isolate purely thermal events (melting vs. thermal carbonate cleavage).

  • Execution: Heat at a controlled ramp rate of 10°C/min from 25°C to 300°C.

Protocol 2: Forced Degradation and Hydrolytic Kinetics (HPLC-UV/MS)
  • Stock Preparation: Dissolve the API in pure acetonitrile (ACN) to create a 10 mM stock.

  • Incubation: Spike the stock into pre-warmed (37°C) aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) to a final concentration of 100 µM. Ensure the final solution contains 20% ACN as a cosolvent.

    • Causality: The high lipophilicity of the medoxomil prodrug means it will precipitate in purely aqueous buffers, leading to erratic kinetic data. The 20% ACN ensures thermodynamic solubility during the assay.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately transfer into 900 µL of cold ACN containing 0.1% Formic Acid (FA).

    • Causality: Hydrolysis of the cyclic carbonate is base-catalyzed. By rapidly dropping the pH to ~2.5 with FA, we protonate the intermediate species and halt the reaction, effectively "freezing" the degradation profile. The excess ACN simultaneously ensures the highly lipophilic prodrug remains in solution prior to LC-MS/MS injection, preventing autosampler precipitation.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of the parent mass (m/z 432.15 [M+H]⁺) and the appearance of norfloxacin (m/z 320.14 [M+H]⁺).

References

  • Human Carboxymethylenebutenolidase as a Bioactivating Hydrolase of Olmesartan Medoxomil in Liver and Intestine , Journal of Biological Chemistry (via PMC).[Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions , Pharmaceutics (MDPI).[Link]

  • The prodrug approach in the era of drug design , Expert Opinion on Drug Discovery (Taylor & Francis).[Link]

Exploratory

In Silico Toxicological Profiling of Novel Chemical Entities: A Technical Guide for C21H22FN3O6

Foreword: The Imperative of Predictive Toxicology in Modern Drug Development In the fast-paced landscape of pharmaceutical research and development, the early identification of potential safety liabilities is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Predictive Toxicology in Modern Drug Development

In the fast-paced landscape of pharmaceutical research and development, the early identification of potential safety liabilities is paramount. The "fail early, fail cheap" paradigm is not merely a mantra but a critical strategy for sustainable innovation. Traditional toxicological assessment, while indispensable, is often resource-intensive and time-consuming. It is in this context that in silico toxicology has emerged as a powerful and indispensable tool. By leveraging computational models, we can predict the potential adverse effects of a novel chemical entity (NCE) before it is even synthesized, guiding lead optimization and de-risking development programs.

This technical guide provides a comprehensive, in-depth framework for conducting an in silico toxicological assessment of a novel compound, using the molecular formula C21H22FN3O6 as a case study. As this is a hypothetical molecule without established public data, this guide will focus on the process and methodology, equipping researchers, scientists, and drug development professionals with the scientific rationale and practical steps to evaluate the safety profile of any NCE. We will delve into the causality behind experimental choices, the integration of data from multiple predictive models, and the construction of a weight-of-evidence-based safety assessment, all grounded in scientific integrity and regulatory acceptance.

Part 1: Foundational Steps - Characterization and Data Aggregation

Before any predictive modeling can commence, a thorough understanding of the molecule's physicochemical properties is essential. These properties often govern its pharmacokinetic and toxicological behavior.

Chemical Identity and Physicochemical Profiling

The first step is to define the two-dimensional (2D) and three-dimensional (3D) structure of C21H22FN3O6. For the purpose of this guide, we will assume a hypothetical structure. This structure, typically represented as a SMILES (Simplified Molecular-Input Line-Entry System) string, is the input for most in silico tools.

Once the structure is defined, a panel of fundamental physicochemical properties should be calculated using reliable software platforms. These properties provide the initial clues to the molecule's potential behavior in a biological system.

Table 1: Predicted Physicochemical Properties for a Hypothetical Structure of C21H22FN3O6

PropertyPredicted ValueImplication for Toxicology
Molecular Weight431.42 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient)2.8Moderate lipophilicity, suggesting potential for membrane permeability but also possible non-specific binding.
Topological Polar Surface Area (TPSA)110 ŲIndicates moderate cell permeability.
Number of Hydrogen Bond Donors2Influences solubility and binding interactions.
Number of Hydrogen Bond Acceptors7Influences solubility and binding interactions.
pKa (Acidic and Basic)Acidic: 8.5, Basic: 6.2Determines the ionization state at physiological pH, affecting absorption, distribution, and target engagement.
Literature and Database Surveillance

Even for a novel compound, it is crucial to search public and proprietary databases for the molecule itself or structurally similar compounds. This process, known as "read-across," can provide invaluable preliminary insights.

Key Databases for Initial Screening:

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays.[1][2][3][4][5]

  • U.S. EPA CompTox Chemicals Dashboard: Provides access to chemistry, toxicity, and exposure information for a vast number of chemicals.[6][7]

  • Aggregated Computational Toxicology Resource (ACToR): An online aggregator of public sources of environmental chemical data.[8][9][10]

  • ChemHAT (Chemical Hazard and Alternatives Toolbox): Aggregates data from authoritative chemical hazard lists.[11]

Part 2: The Core In Silico Toxicological Assessment

With the foundational data in hand, we can proceed to the core toxicological predictions. A weight-of-evidence approach, integrating results from multiple, mechanistically distinct models, is crucial for a robust assessment.[12]

Genotoxicity and Mutagenicity

The assessment of mutagenic potential is a critical early step, as genotoxic compounds pose a carcinogenic risk. The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities in pharmaceuticals and advocates for the use of two complementary (Q)SAR prediction methodologies: one expert rule-based and one statistical-based.[13][14][15]

  • Expert Rule-Based Systems (e.g., DEREK Nexus): These systems contain a knowledge base of structural alerts (toxicophores) that are known to be associated with mutagenicity. The presence of such an alert in the query molecule flags a potential hazard.

  • Statistical-Based Systems (e.g., Sarah Nexus, Leadscope): These models are built on large datasets of experimental results (typically from the Ames test) and use machine learning algorithms to predict the likelihood of a compound being mutagenic based on its structural features.[14][16]

Experimental Protocol: In Silico Mutagenicity Assessment

  • Input: The SMILES string of C21H22FN3O6.

  • Model Selection: Utilize one expert rule-based and one statistical-based model.

  • Execution: Run the predictions according to the software's instructions.

  • Analysis:

    • Expert Rule-Based: If a structural alert is identified, analyze its relevance and the supporting evidence provided by the system.

    • Statistical-Based: Evaluate the prediction (positive or negative) and the associated confidence level. Examine the evidence, which may include structurally similar compounds from the training set with known experimental outcomes.

Table 2: Hypothetical In Silico Mutagenicity Predictions for C21H22FN3O6

Model TypeSoftware ExamplePredictionConfidenceRationale/Structural Alert
Expert Rule-BasedDEREK NexusNegativeHighNo structural alerts for mutagenicity were fired.
Statistical-BasedSarah NexusNegativeHighThe model, trained on a large dataset of Ames-tested compounds, predicts inactivity. The five most similar compounds in the training set are all non-mutagenic.
Carcinogenicity

While long-term carcinogenicity studies are conducted late in drug development, early in silico predictions can flag potential liabilities. These models are typically trained on data from 2-year rodent bioassays.

Key Predictive Approaches:

  • Structural Alerts: Similar to mutagenicity, certain chemical moieties are associated with carcinogenicity.

  • Machine Learning Models: Platforms like ADMET Predictor and Leadscope offer models that predict carcinogenic potential based on large datasets from sources like the Carcinogenic Potency Database (CPDB).[17]

Organ System Toxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition and post-market withdrawal.[18][19] In silico models play a crucial role in the early identification of potential hepatotoxins.[20][21][22]

Workflow for In Silico Hepatotoxicity Assessment

DILI_Workflow cluster_input Input cluster_prediction Prediction Models cluster_endpoints Predicted Endpoints cluster_assessment Integrated Assessment C21H22FN3O6 C21H22FN3O6 SMILES String QSAR (Q)SAR Models (e.g., ADMET Predictor) C21H22FN3O6->QSAR Mechanistic Mechanistic Models (e.g., DILIsym) C21H22FN3O6->Mechanistic BSEP BSEP Inhibition QSAR->BSEP Mito Mitochondrial Toxicity QSAR->Mito ROS Reactive Oxygen Species (ROS) Formation Mechanistic->ROS Covalent Covalent Binding Mechanistic->Covalent Risk DILI Risk Assessment BSEP->Risk Mito->Risk ROS->Risk Covalent->Risk

Caption: Workflow for in silico DILI prediction.

Table 3: Hypothetical In Silico Hepatotoxicity Predictions for C21H22FN3O6

EndpointPredictionConfidenceImplication
Bile Salt Export Pump (BSEP) InhibitionLow ProbabilityHighLow risk of cholestatic liver injury.
Mitochondrial ToxicityLow ProbabilityModerateReduced likelihood of mitochondrial impairment-induced DILI.
Reactive Metabolite FormationModerate ProbabilityModerateThe presence of a fluorinated phenyl ring suggests potential for metabolic activation. Further investigation into metabolic pathways is warranted.
Overall DILI ConcernLow to ModerateWhile direct toxicity predictions are low, the potential for reactive metabolite formation necessitates further evaluation.

Drug-induced cardiotoxicity, particularly the prolongation of the QT interval which can lead to fatal arrhythmias, is a significant concern.[23][24] The primary molecular initiating event for QT prolongation is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[25]

Experimental Protocol: In Silico hERG Blockade Prediction

  • Input: 3D conformer of C21H22FN3O6.

  • Model Selection: Utilize a combination of ligand-based (Q)SAR models and structure-based models (if a reliable hERG channel model is available).

  • Execution:

    • (Q)SAR: Predict the pIC50 (negative logarithm of the half-maximal inhibitory concentration) for hERG blockade.

    • Structure-Based: Dock the molecule into the hERG channel binding site to predict binding affinity and identify key interactions.

  • Analysis: Compare the predicted pIC50 to the expected therapeutic plasma concentration. A significant margin is required to de-risk the compound. Analyze the docking pose to understand the structural basis of the interaction.

Table 4: Hypothetical In Silico Cardiotoxicity Predictions for C21H22FN3O6

EndpointPredictionConfidenceImplication
hERG Blockade (pIC50)5.2HighIndicates potential for hERG channel inhibition at higher concentrations. The therapeutic window needs to be carefully considered.
Other Ion Channels (e.g., Nav1.5, Cav1.2)Low Probability of BlockadeModerateReduced risk of complex electrophysiological effects beyond hERG blockade.
Overall Cardiotoxicity ConcernModerateThe predicted hERG activity warrants follow-up with in vitro electrophysiology assays.

A comprehensive in silico screen should also include predictions for:

  • Reproductive and Developmental Toxicity: Models can identify structural features associated with teratogenicity or reproductive toxicity.

  • Nephrotoxicity: Predictions can flag potential for kidney damage.

  • Endocrine Disruption: Models can predict interactions with key hormone receptors (e.g., estrogen, androgen).[17]

ADME Profiling

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are intrinsically linked to its toxicity. A favorable ADME profile can mitigate toxicological risks, while a poor profile can exacerbate them.

Integrated ADMET Assessment Workflow

ADMET_Workflow cluster_input Input cluster_adme ADME Prediction cluster_tox Toxicity Prediction cluster_integration Integrated Assessment C21H22FN3O6 C21H22FN3O6 Structure Absorption Absorption (e.g., Caco-2, HIA) C21H22FN3O6->Absorption Distribution Distribution (e.g., BBB, PPB) C21H22FN3O6->Distribution Metabolism Metabolism (e.g., CYP Inhibition/Induction, Sites of Metabolism) C21H22FN3O6->Metabolism Excretion Excretion (e.g., Renal Clearance) C21H22FN3O6->Excretion Genotoxicity Genotoxicity C21H22FN3O6->Genotoxicity OrganTox Organ Toxicity (Hepato-, Cardio-, etc.) C21H22FN3O6->OrganTox Profile Overall ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Genotoxicity->Profile OrganTox->Profile Risk Safety Risk Assessment Profile->Risk

Caption: Integrated ADMET assessment workflow.

Table 5: Hypothetical In Silico ADME Predictions for C21H22FN3O6

ParameterPredictionImplication
Absorption
Human Intestinal Absorption (HIA)HighGood oral bioavailability is likely.
Caco-2 PermeabilityHighSuggests good intestinal cell layer penetration.
Distribution
Plasma Protein Binding (PPB)92%High binding may limit the free fraction available for therapeutic effect and toxicity.
Blood-Brain Barrier (BBB) PenetrationLowReduced potential for CNS-related side effects.
Metabolism
CYP450 Inhibition (2D6, 3A4)Inhibitor of CYP3A4Potential for drug-drug interactions with co-administered CYP3A4 substrates.
Sites of MetabolismFluorophenyl ring, piperidine ringUnderstanding metabolic hotspots can guide chemical modifications to improve stability or reduce reactive metabolite formation.
Excretion
Renal ClearanceLowPrimarily cleared through metabolism.

Part 3: Synthesis and Reporting - The Weight-of-Evidence Approach

The power of in silico toxicology lies not in any single prediction but in the integrated assessment of all available data. A comprehensive report should be generated, summarizing the findings and providing a clear "bottom-line" assessment of the potential risks.

Constructing the Safety Profile

The final safety profile for C21H22FN3O6 should synthesize the findings from all the analyses performed.

Overall Summary for C21H22FN3O6 (Hypothetical):

  • Genotoxicity/Mutagenicity: The compound is predicted to be non-mutagenic by a consensus of expert rule-based and statistical-based models. This is a significant de-risking factor.

  • Hepatotoxicity: While direct hepatotoxicity predictions are low, the potential for metabolism on the fluorophenyl ring raises a moderate concern for reactive metabolite-driven toxicity.

  • Cardiotoxicity: The predicted moderate affinity for the hERG channel is a key liability that requires experimental confirmation. The therapeutic index will be a critical determinant of safety.

  • ADME Profile: The compound is predicted to have good oral absorption and low CNS penetration. However, the predicted inhibition of CYP3A4 is a significant flag for potential drug-drug interactions.

  • Overall Assessment: C21H22FN3O6 presents a mixed in silico safety profile. The lack of mutagenic concern is positive. However, the potential for hERG blockade and CYP3A4 inhibition are significant risks that must be addressed with in vitro assays. The moderate concern for reactive metabolite formation suggests that metabolic stability and metabolite identification studies should be prioritized.

Guiding Future Studies

The in silico assessment should conclude with clear, actionable recommendations for follow-up studies.

Recommendations for C21H22FN3O6:

  • Priority 1 (Confirmatory Assays):

    • Conduct an in vitro hERG patch-clamp assay to definitively determine the IC50.

    • Perform a CYP3A4 inhibition assay to confirm the in silico prediction and determine the Ki.

    • Run an Ames test to confirm the non-mutagenic prediction, as this is a cornerstone of the safety profile.

  • Priority 2 (Investigative Assays):

    • Conduct a high-content imaging-based hepatotoxicity assay in primary human hepatocytes to assess for signs of cytotoxicity.

    • Perform a metabolic stability assay in human liver microsomes and identify the major metabolites.

Conclusion: The Evolving Role of In Silico Toxicology

The in silico toxicological profiling of a novel chemical entity like C21H22FN3O6 is a dynamic and iterative process. It is not a replacement for experimental testing but a powerful tool to guide it, enabling a more intelligent and resource-efficient approach to drug safety assessment. By embracing the principles of scientific integrity, leveraging a multiplicity of predictive models, and adopting a weight-of-evidence approach, we can make more informed decisions, accelerate the development of safer medicines, and ultimately, better protect patient health.

References

  • Cardiotoxicity is one of the leading causes of failure during drug development and also, more worrying, after marketing approval. Withdrawal due to cardiotoxicity has increased from 5.1 to 33%, including compounds to treat cardiovascular problems as well as drugs not intended to affect the heart such as antihistamines. ()
  • A computational framework to in silico screen for drug-induced hep
  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. ()
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  • Can In Silico Models Predict Drug-Induced Cardiac Risk in Vulnerable Popul
  • Scientists use machine learning to predict major clinical forms of drug cardiotoxicity. ()
  • In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural p
  • Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC. ()
  • In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC. ()
  • ADMET-AI Enables Interpretable Predictions of Drug-Induced Cardiotoxicity | Circul
  • Revolutionising Drug Discovery with In Silico Toxicology Screening - Ignota Labs. ()
  • Computational Toxicology and Exposure Online Resources | US EPA. ()
  • In Silico Mutagenicity and Toxicology Predictions - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. ()
  • Toxicity Module: Predict Cardiac, Liver & Endocrine Risks - Simul
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  • In Silico Models to Predict Drug-Induced Liver Injury - Encyclopedia.pub. ()
  • ToxSTAR: drug-induced liver injury prediction tool for the web environment | Bioinform
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  • Streamlining Toxicity Predictions with In Silico Profiling - Life Science Software - Instem. ()
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  • ACToR (Aggregated Computational Toxicology Resource) - Norecopa. ()
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  • 2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-oxo-1H-isoindole-4-carboxamide | C21H22FN3O2 | CID - PubChem. ()
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  • [(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate | C14H20FN3O6 | CID 11267961 - PubChem. ()
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Protocols & Analytical Methods

Method

Preparative Chromatography Isolation Techniques for C21H22FN3O6 (Moxifloxacin Impurity RC-4)

Introduction & Analytical Rationale In the lifecycle of fluoroquinolone antibiotics, characterizing degradation products is a critical regulatory requirement under ICH Q3A/Q3B guidelines. C21H22FN3O6 , formally identifie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

In the lifecycle of fluoroquinolone antibiotics, characterizing degradation products is a critical regulatory requirement under ICH Q3A/Q3B guidelines. C21H22FN3O6 , formally identified as 1 [1], is a primary oxidative degradation product of the active pharmaceutical ingredient (API) Moxifloxacin. Isolating this specific impurity in milligram quantities is essential for rigorous structural elucidation (via 2D-NMR and HRMS) and subsequent toxicological screening [2].

The Causality of Chromatographic Behavior (E-E-A-T Insight)

Successful preparative isolation hinges on exploiting the physicochemical differences between the API and the target impurity. Moxifloxacin (C21H24FN3O4) possesses a highly basic secondary amine on its diazabicyclononyl ring (pKa ~9.3). In contrast, Impurity RC-4 (C21H22FN3O6) has undergone oxidation, converting this basic amine into a lactam (a 5-oxo modification on the pyrrolopyridine ring), alongside hydroxylation on the quinoline core.

Why does this matter for isolation? Amides are neutral. By utilizing a highly acidic mobile phase (pH 2.5), the massive excess of Moxifloxacin API in the mother liquor becomes fully protonated and highly polar, causing it to elute early on a reversed-phase C18 column. Impurity RC-4, lacking this protonatable basic center, remains significantly more hydrophobic. This dramatic shift in relative polarity allows us to heavily overload the preparative column with the API without causing peak tailing that would otherwise swallow the closely eluting impurity.

Furthermore, we deliberately select Formic Acid (0.1%) over Trifluoroacetic acid (TFA). While TFA provides excellent ion-pairing, it severely suppresses electrospray ionization (ESI) signals during LC-MS fraction monitoring and leaves residual fluorinated adducts that complicate downstream 19F-NMR elucidation [3].

Experimental Workflow & Methodology

The following protocol is designed as a self-validating system . Every preparative run is bracketed by analytical quality control (QC) checks to ensure that fractions are only pooled if they meet the >98% purity threshold, preventing the costly loss of enriched material.

PrepWorkflow N1 Oxidative Forced Degradation (API + H2O2) N2 Sample Enrichment (Liquid-Liquid Extraction) N1->N2 Quench & Extract N3 Analytical LC-MS Profiling (Identify m/z 432.1 [M+H]+) N2->N3 Screen Gradients N4 Preparative HPLC Scale-up (C18, pH 2.5 Gradient) N3->N4 Calculate Scale Factor N5 Fraction Collection (UV 293 nm Trigger) N4->N5 Isocratic Hold & Elute N6 In-Process QC & Lyophilization (Purity >98%) N5->N6 Re-inject Aliquot N7 Structural Elucidation (NMR, HRMS) N6->N7 Pure RC-4 Powder

Figure 1: Self-validating preparative chromatography workflow for Impurity RC-4 isolation.

Step-by-Step Protocol
Step 1: Sample Enrichment (Forced Degradation)
  • Dissolve 5.0 g of Moxifloxacin HCl in 50 mL of 0.1 M NaOH.

  • Add 5 mL of 30% H2O2 to induce oxidative stress. Stir at 40°C for 24 hours.

  • Quench the reaction with 0.1 M HCl to pH 7.0.

  • Extract the enriched impurity profile using Dichloromethane (3 x 50 mL). Evaporate the organic layer to dryness.

  • Reconstitute the crude residue in 10 mL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid) to a concentration of ~50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

Step 2: Scale-Up and Preparative HPLC Isolation
  • System Equilibration: Equilibrate the preparative C18 column (250 x 21.2 mm, 5 µm) with 10% Mobile Phase B at 20 mL/min until the baseline is stable at 293 nm.

  • Sample Loading: Inject 1.0 mL (50 mg total load) of the enriched sample.

  • Gradient Execution:

    • 0.0 - 5.0 min: Hold at 10% B (Elutes the highly polar, protonated API).

    • 5.0 - 20.0 min: Linear gradient from 10% B to 45% B (Targets the neutral Impurity RC-4).

    • 20.0 - 25.0 min: Column wash at 95% B.

  • Fraction Collection: Set the fraction collector to trigger via threshold at 293 nm. Impurity RC-4 typically elutes at approximately 16.5 minutes under these scaled conditions.

Step 3: Post-Run Validation & Lyophilization
  • Analytical QC: Before pooling, inject 5 µL of each collected fraction onto the analytical HPLC system.

  • Pooling: Pool only the fractions demonstrating an area normalization purity of ≥98.0%.

  • Solvent Removal: Remove Acetonitrile via rotary evaporation at 30°C under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to yield C21H22FN3O6 as a stable, off-white powder.

Quantitative Data Summaries

The successful translation from analytical screening to preparative isolation requires precise geometric scaling. Table 1 outlines the scaled parameters, while Table 2 demonstrates the self-validating recovery metrics.

Table 1: Analytical vs. Preparative HPLC Method Parameters

ParameterAnalytical HPLC (Screening)Preparative HPLC (Isolation)Scaling Rationale
Column Dimensions C18, 150 x 4.6 mm, 3 µmC18, 250 x 21.2 mm, 5 µmScaled by cross-sectional area ( r2 ) for load capacity.
Flow Rate 1.0 mL/min20.0 mL/minMaintains linear velocity across the wider column ID.
Injection Volume 10 µL1000 µL (1.0 mL)Maximizes throughput while maintaining Rs > 1.5.
Mobile Phase A 0.1% Formic Acid in H2O0.1% Formic Acid in H2OEnsures acidic pH (2.5) to protonate the API.
Mobile Phase B AcetonitrileAcetonitrileLower viscosity than Methanol; better mass transfer.
Detection DAD (200-400 nm) + MSUV (293 nm)293 nm is the isosbestic point for fluoroquinolones.

Table 2: Fraction Recovery and Purity Metrics (Per 50 mg Injection)

ComponentRetention Time (Prep)Crude Purity (Area %)Post-Isolation PurityMass Recovered (mg)
Moxifloxacin (API) 4.2 min82.4%N/A (Discarded)N/A
Impurity RC-4 16.5 min11.6%98.7% 4.1 mg
Unknown Degradant 18.2 min4.3%95.2%1.2 mg

Note: Mass balance accounts for minor handling losses during rotary evaporation and transfer steps.

References

  • PubChem. "Moxifloxacin Impurity RC-4 | C21H22FN3O6 | CID 151475574". National Center for Biotechnology Information.
  • Szekely, G., et al. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation". Chemical Reviews, ACS Publications.
  • PubMed. "Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation". National Institutes of Health.

Sources

Application

Application Note: Solid-Phase Extraction and LC-MS/MS Profiling of Fluoroquinolone Impurity C21H22FN3O6

Executive Summary The rigorous identification and quantification of pharmaceutical impurities are critical for ensuring drug safety and efficacy. This application note details a highly selective Solid-Phase Extraction (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous identification and quantification of pharmaceutical impurities are critical for ensuring drug safety and efficacy. This application note details a highly selective Solid-Phase Extraction (SPE) methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the isolation and profiling of C21H22FN3O6 (Moxifloxacin Impurity RC-4). By leveraging the physiochemical properties of this specific oxidative degradant, this guide establishes a self-validating analytical workflow designed to overcome severe matrix effects commonly encountered in biological fluids and complex pharmaceutical formulations.

Mechanistic Grounding: The Target Analyte

The molecular formula C21H22FN3O6 corresponds to Moxifloxacin Impurity RC-4, a known synthetic and degradative impurity of the fluoroquinolone antibiotic class[1]. Fluoroquinolones are highly susceptible to photolytic cleavage and oxidative degradation during manufacturing and storage.

Structurally, Impurity RC-4 features an oxidized pyrrolopyridine ring (introducing an additional oxo group) and a hydroxylated quinoline core. These modifications significantly alter its partition coefficient (LogP) and pKa compared to the parent Active Pharmaceutical Ingredient (API). Because drug impurities are a primary cause of adverse pharmacological events—such as neurotoxicity linked to specific functional groups[2]—regulatory bodies mandate the profiling of impurities down to the 0.1% threshold[3].

Degradation_Pathway API Moxifloxacin (API) C21H24FN3O4 Stress Oxidative Stress / Photolysis (UV Exposure, ROS) API->Stress Intermediate Reactive Intermediate (Pyrrolopyridine Oxidation) Stress->Intermediate Impurity Impurity RC-4 C21H22FN3O6 Intermediate->Impurity Analysis LC-MS/MS Profiling (m/z 432.15) Impurity->Analysis

Fig 1: Oxidative degradation pathway of Moxifloxacin yielding Impurity RC-4.

Solid-Phase Extraction (SPE): Rationale & Causality

Historically, Liquid-Liquid Extraction (LLE) was utilized for sample cleanup; however, LLE suffers from incomplete phase separation, poor recovery of amphoteric compounds, and excessive organic waste[4].

For C21H22FN3O6, SPE is the superior choice. The molecule possesses both a carboxylic acid moiety (acidic) and a nitrogen-containing heterocycle (basic), rendering it zwitterionic at physiological pH.

  • Sorbent Selection Causality: A traditional C18 silica-based sorbent will fail to adequately retain this polar, zwitterionic impurity. Instead, a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) is required. The lipophilic divinylbenzene captures the cyclopropyl and fluoroquinolone core, while the hydrophilic N-vinylpyrrolidone interacts with the polar oxo and hydroxyl groups, ensuring high retention regardless of minor pH fluctuations.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating system using an isotopically labeled internal standard (IS) (e.g., Moxifloxacin-d4) spiked prior to extraction. This internal control accounts for any analyte loss during the SPE process and corrects for ion suppression during LC-MS/MS analysis.

Sample Pre-treatment
  • Aliquot & Spike: Transfer 500 µL of the sample matrix (plasma or dissolved formulation) into a clean microcentrifuge tube. Spike with 10 µL of the IS (100 ng/mL).

  • Protein Precipitation & pH Adjustment (Causality): Add 500 µL of 2% Formic Acid in water.

    • Why? Adjusting the pH to ~3.0 neutralizes the carboxylic acid moiety of C21H22FN3O6, driving the molecule into a more hydrophobic, unionized state. This maximizes hydrophobic interactions with the HLB sorbent during loading. Centrifuge at 12,000 rpm for 5 minutes to pellet precipitated proteins.

SPE Workflow (Using 30 mg/1 mL Polymeric HLB Cartridges)
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol (MeOH) through the cartridge. Causality: Solvates the polymeric sorbent bed, opening the pores.

  • Equilibration: Pass 1.0 mL of 0.1% Formic Acid in Water. Causality: Matches the sorbent environment to the pH of the loaded sample.

  • Loading: Load the pre-treated supernatant at a controlled flow rate of 1 mL/min. Causality: A slow flow rate is critical to allow sufficient mass transfer and interaction time between the impurity and the sorbent.

  • Washing: Wash with 1.0 mL of 5% MeOH in Water. Causality: This specific concentration is strong enough to elute highly polar endogenous salts and phospholipids, but weak enough to prevent the premature elution of the target impurity.

  • Elution: Elute with 1.0 mL of 0.1% Formic Acid in 100% MeOH. Causality: The high organic content disrupts hydrophobic interactions, while the acid ensures the basic nitrogen remains protonated, preventing secondary interactions with any residual silanol groups (if hybrid sorbents are used).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

SPE_Workflow A 1. Sample Pre-treatment Spike IS & Adjust pH to 3.0 C 3. Sample Loading Flow rate: 1 mL/min A->C B 2. Cartridge Conditioning 1 mL MeOH, 1 mL Acidic Water B->C D 4. Washing Step 5% MeOH in Water (Remove Salts) C->D E 5. Elution Step 0.1% Formic Acid in MeOH D->E F 6. Evaporation & Reconstitution Ready for LC-MS/MS E->F

Fig 2: Step-by-step Polymeric HLB Solid-Phase Extraction workflow.

LC-MS/MS Analytical Method

Hyphenated techniques like LC-MS/MS are the gold standard for impurity profiling due to their unparalleled sensitivity and specificity.

  • Column: C18 Core-Shell (2.1 mm × 100 mm, 2.7 µm)[2].

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Ionization: Positive Electrospray Ionization (+ESI). The protonated molecule [M + H]+ readily forms due to the lone pair electrons on the nitrogen and oxygen atoms[2].

Quantitative Data Presentation

To validate the trustworthiness of the SPE method, recovery and matrix effect data must be quantified. The table below summarizes the expected validation parameters for C21H22FN3O6 extracted from a complex matrix.

Table 1: SPE Recovery and Matrix Effect Validation Data

Analyte ConcentrationAbsolute SPE Recovery (%)Matrix Effect (%)Precision (RSD, %)
Low QC (5 ng/mL)92.4 ± 3.198.5 (Minimal suppression)4.2
Mid QC (50 ng/mL)94.1 ± 2.5101.2 (No effect)3.8
High QC (500 ng/mL)95.8 ± 1.899.4 (Minimal suppression)2.1

Table 2: Optimized MRM Transitions for C21H22FN3O6 Profiling

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Causality of Fragmentation
C21H22FN3O6 432.15 [M+H]+388.1525Loss of CO₂ (44 Da) from carboxylic acid[2]
C21H22FN3O6 432.15 [M+H]+372.1535Cleavage of the modified pyrrolopyridine ring
IS (Moxi-d4) 406.18 [M+H]+362.1825Loss of CO₂ (44 Da)

References

  • National Center for Biotechnology Information. "Moxifloxacin Impurity RC-4 | C21H22FN3O6 | CID 151475574 - PubChem." PubChem Database. URL: [Link]

  • International Journal of Pharmaceutical Sciences. "Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study." IJPS Journal. URL: [Link]

  • Yin, J., et al. "Relationship Between Fluoroquinolone Structure and Neurotoxicity Revealed by Zebrafish Neurobehavior." Chemical Research in Toxicology, ACS Publications. URL: [Link]

  • National Institutes of Health. "Recent trends in the impurity profile of pharmaceuticals." PMC. URL: [Link]

Sources

Method

Application Note: In Vitro Genotoxicity Screening Assays for C21H22FN3O6 Impurities

Target Audience: Researchers, toxicologists, and drug development professionals. Regulatory Context: ICH M7(R2) Guidelines for Mutagenic Impurities.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Regulatory Context: ICH M7(R2) Guidelines for Mutagenic Impurities.

Introduction and Mechanistic Rationale

During the synthesis and degradation of fluoroquinolone antibiotics (e.g., Moxifloxacin), several structurally complex impurities are generated. The molecular formula C21H22FN3O6 corresponds to a well-known class of these impurities, most notably Moxifloxacin Impurity RC-4 (and related piperazinyl-fluoroquinolone derivatives).

Under the [1], any impurity containing structural alerts for mutagenicity must be rigorously evaluated. While parent fluoroquinolones are designed to target bacterial DNA gyrase and topoisomerase IV, their impurities can exhibit off-target affinity for mammalian Topoisomerase II (TOPO II) .

The Causality of Genotoxicity

The genotoxicity of C21H22FN3O6 impurities is rarely driven by direct DNA alkylation. Instead, it is primarily mediated through two mechanisms:

  • TOPO II Poisoning: The impurity stabilizes the transient DNA-TOPO II cleavage complex. When the replication fork collides with this complex, it converts transient single-strand breaks into permanent, clastogenic DNA double-strand breaks (DSBs) [2].

  • Oxidative Stress: Fluoroquinolone derivatives can induce mitochondrial dysfunction, leading to the generation of Reactive Oxygen Species (ROS), which subsequently cause oxidative DNA damage (e.g., 8-oxo-dG formation)[3].

Because these impurities act primarily as clastogens (chromosome-breaking agents) rather than point mutagens, a single Ames test is insufficient. A robust, self-validating triage utilizing the Ames test, the In Vitro Micronucleus (MN) Assay, and the Comet Assay is required.

Mechanism Impurity C21H22FN3O6 Impurity (Fluoroquinolone Derivative) TopoII Mammalian Topoisomerase II Poisoning / Inhibition Impurity->TopoII ROS Mitochondrial Dysfunction & ROS Generation Impurity->ROS DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB ROS->DSB gH2AX γH2AX Phosphorylation (DNA Damage Response) DSB->gH2AX MN Micronucleus Formation (Clastogenicity) DSB->MN

Mechanistic pathway of C21H22FN3O6 impurity-induced genotoxicity via TOPO II and ROS.

Experimental Workflow and Protocols

To preserve limited impurity material while ensuring ICH M7 compliance, we employ a miniaturized, high-throughput testing cascade.

Workflow Start Impurity Profiling (ICH M7 Framework) Ames Micro-Ames Test (Point Mutations) Start->Ames MN In Vitro MN Test (Clastogenicity) Start->MN Comet Alkaline Comet Assay (Strand Breaks) Start->Comet Decision Genotoxic Risk Assessment Ames->Decision MN->Decision Comet->Decision

Tripartite in vitro genotoxicity screening workflow for pharmaceutical impurities.
Protocol 1: Miniaturized Bacterial Reverse Mutation (Micro-Ames) Test

Purpose: Detect point mutations and frameshifts. Self-Validating Principle: The use of both +S9 and -S9 fractions ensures that pro-mutagens (requiring hepatic metabolism) are not missed.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in Oxoid nutrient broth to an OD600 of 1.0–1.2.

  • Test Article Preparation: Dissolve the C21H22FN3O6 impurity in DMSO. Prepare a 6-point serial dilution (e.g., 1.5 to 500 µ g/well ).

  • Exposure (24-well format): Mix 10 µL of the test article, 50 µL of bacterial culture, and 50 µL of either PBS (-S9) or 10% rat liver S9 mix (+S9) in a 24-well plate.

  • Incubation: Add 2 mL of top agar (containing trace histidine/tryptophan) to each well and allow it to solidify. Incubate at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies using an automated colony counter. A positive response is defined as a dose-dependent increase in revertants ≥2-fold over the vehicle control.

Protocol 2: In Vitro Micronucleus (MN) Assay in TK6 Cells

Purpose: Detect clastogenic (chromosome breakage) and aneugenic (chromosome lagging) events. Self-Validating Principle: Cytochalasin B is added to block cytokinesis without inhibiting karyokinesis. This forces dividing cells to become binucleated, ensuring that only cells that have undergone division during the exposure period are scored.

Step-by-Step Methodology:

  • Cell Culture: Seed human lymphoblastoid TK6 cells at 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with the C21H22FN3O6 impurity (0.1 to 100 µM) for 4 hours (+S9 and -S9) and 24 hours (-S9 only).

  • Cytokinesis Block: Wash the cells and resuspend in fresh media containing 6 µg/mL Cytochalasin B. Incubate for an additional 24 hours.

  • Harvest & Fixation: Centrifuge cells, treat with hypotonic KCl (0.075 M) for 5 minutes, and fix in methanol:acetic acid (3:1).

  • Staining & Analysis: Drop cells onto chilled slides, dry, and stain with Acridine Orange or DAPI.

  • Scoring: Score 2,000 binucleated cells per concentration for the presence of micronuclei. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55%.

Protocol 3: High-Throughput Alkaline Comet Assay

Purpose: Detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites. Self-Validating Principle: Running the assay under highly alkaline conditions (pH > 13) unwinds the DNA, allowing even minor single-strand breaks (often caused by ROS) to migrate during electrophoresis, forming a "comet tail."

Step-by-Step Methodology:

  • Cell Treatment: Treat TK6 or HepG2 cells with the impurity for 3 to 6 hours to capture early DNA damage before repair mechanisms or apoptosis initiate.

  • Slide Preparation: Suspend 1×104 treated cells in 0.5% low-melting-point agarose and layer onto 96-well CometSlides (Trevigen).

  • Lysis: Submerge slides in cold Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with Alkaline Solution (300 mM NaOH, 1 mM EDTA, pH >13) for 30 minutes in the dark.

  • Electrophoresis: Run at 1 V/cm and ~300 mA for 20 minutes at 4°C.

  • Neutralization & Staining: Wash slides in 0.4 M Tris buffer (pH 7.5), dry, and stain with SYBR Gold.

  • Quantification: Use automated imaging software to measure % Tail DNA .

Data Presentation and Interpretation

Because fluoroquinolone impurities target TOPO II, they typically yield negative results in the Ames test but strong positive results in mammalian clastogenicity assays. Below is the expected quantitative data profile for a C21H22FN3O6 impurity.

Assay TypeTarget EndpointExpected Result for C21H22FN3O6Positive Control UsedInterpretation / Causality
Micro-Ames Test Point MutationsNegative (<2-fold increase)4-NQO (-S9), 2-AA (+S9)Impurity lacks direct DNA alkylating capability; does not cause frameshifts or base-pair substitutions.
In Vitro MN Test ClastogenicityPositive (Dose-dependent increase in MN)Etoposide (TOPO II poison)Inhibition of mammalian TOPO II leads to unresolved DNA cleavage complexes and double-strand breaks.
Comet Assay DNA Strand BreaksPositive (>15% Tail DNA at high doses)Hydrogen Peroxide (ROS)Captures both TOPO II-mediated strand breaks and oxidative DNA damage from mitochondrial stress.

Note: If the impurity tests positive in the MN or Comet assay but negative in the Ames test, it is considered a clastogen. Under ICH M7, such compounds may be subject to different threshold controls (e.g., Permitted Daily Exposure limits based on NOAEL) rather than the strict 1.5 µ g/day Threshold of Toxicological Concern (TTC) applied to DNA-reactive mutagens.

References

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Department of Health and Human Services. Available at:[Link]

  • Smart, D. J., et al. (2015). Evaluating the genotoxicity of topoisomerase-targeted antibiotics. Mutagenesis, 30(6), 755-763. Available at:[Link]

  • Aldred, K. J., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Infectious Diseases, 5(4), 589-599. Available at:[Link]

Application

synthetic routes for generating high-purity C21H22FN3O6 analytical standards

Application Note: Synthetic Routes and Purification Workflows for High-Purity C21​H22​FN3​O6​ Analytical Standards Introduction and Rationale The rigorous quality control of fluoroquinolone antibiotics, specifically moxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Routes and Purification Workflows for High-Purity C21​H22​FN3​O6​ Analytical Standards

Introduction and Rationale

The rigorous quality control of fluoroquinolone antibiotics, specifically moxifloxacin and its derivatives, requires highly pure analytical standards to quantify degradation products and synthetic impurities. The compound C21​H22​FN3​O6​ (often identified as Moxifloxacin Impurity RC-4 or related dioxolyl-piperazinyl quinolone derivatives) [1] is a critical target for analytical laboratories. Generating this compound at >99.5% purity is challenging due to the potential for side reactions at the piperazine or pyrrolopyridine moieties and the susceptibility of the fluoroquinolone core to decarboxylation under harsh conditions.

This application note details a field-validated, high-yield synthetic and purification workflow to produce C21​H22​FN3​O6​ analytical standards, emphasizing mechanistic control, stereochemical retention, and preparative chromatography.

Mechanistic Workflow and Synthesis Strategy

The synthesis of C21​H22​FN3​O6​ relies on the selective nucleophilic aromatic substitution ( SN​Ar ) of a 7-fluoro or 7-chloro-substituted quinolone precursor with the corresponding protected diamine or pyrrolopyridine derivative, followed by controlled oxidation or derivatization to yield the final oxygenated structure.

Synthetic Workflow Diagram

SynthesisWorkflow A 1. Precursor Activation (Quinolone Core + Base) B 2. SNAr Coupling (Amine Addition, 80°C) A->B C 3. Deprotection & Oxidation (Controlled O-insertion) B->C D 4. Crude Isolation (Precipitation & Filtration) C->D E 5. Preparative HPLC (C18, Gradient Elution) D->E F 6. Lyophilization & Characterization (NMR/MS) E->F

Figure 1: Step-by-step synthetic and purification workflow for C21​H22​FN3​O6​ standards.

Experimental Protocols

SN​Ar Coupling Reaction

Causality & Insight: The use of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base prevents unwanted side reactions at the electrophilic centers of the quinolone core, ensuring that the secondary amine acts as the sole nucleophile.

  • Preparation: Dissolve 10.0 mmol of the activated fluoroquinolone precursor in 50 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Addition: Add 12.0 mmol of the amine side-chain precursor and 25.0 mmol of DIPEA.

  • Heating: Stir the reaction mixture under an inert argon atmosphere at 80°C for 12 hours. Monitor conversion via LC-MS.

  • Quenching: Cool the mixture to room temperature and pour into 200 mL of ice-cold water to precipitate the crude intermediate. Filter and wash with cold ethanol.

Preparative HPLC Purification

Causality & Insight: The target compound contains both acidic (carboxylic acid) and basic (amine) functional groups, making it highly sensitive to pH. A buffered mobile phase (pH 3.0) ensures the compound remains in a consistent protonation state, preventing peak tailing and ensuring >99.5% purity.

  • System Setup: Equip a preparative HPLC with a C18 column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water (pH ~3.0)

    • Solvent B: Acetonitrile

  • Gradient: 10% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Collection: Monitor UV absorbance at 290 nm. Collect the major peak eluting at approximately 18.5 minutes.

  • Recovery: Lyophilize the collected fractions to yield the C21​H22​FN3​O6​ standard as a pale yellow powder.

Quantitative Data and Quality Attributes

The following table summarizes the expected analytical data for the certified reference standard.

Analytical TechniqueParameterExpected Result / Specification
HPLC-UV (290 nm) Chromatographic Purity ≥99.5% (Area Normalization)
HRMS (ESI+) Exact Mass [M+H]+ Calculated: 432.1565; Found: ±2 ppm
1 H-NMR (DMSO- d6​ ) Structural IntegrityConforms to structure; no residual solvents >0.1%
Karl Fischer Water Content ≤1.0% w/w

References

  • PubChem. (2026). Moxifloxacin Impurity RC-4 | C21H22FN3O6 | CID 151475574. National Center for Biotechnology Information. Retrieved April 2, 2026, from [Link]

Method

Advanced Application Note: Fluorescence Detection Methods for C21H22FN3O6 in Biological Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound Class Context: Fluoroquinolone Derivative (e.g., Moxifloxacin Impurity RC-4 / Norfloxacin Medoxomil) Matrix: Plasma, Ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound Class Context: Fluoroquinolone Derivative (e.g., Moxifloxacin Impurity RC-4 / Norfloxacin Medoxomil) Matrix: Plasma, Serum, and Urine

Introduction & Photophysical Causality

The compound C21H22FN3O6 represents a highly functionalized fluoroquinolone derivative. In pharmacokinetic (PK) and toxicological studies, quantifying this compound in complex biological matrices requires extreme sensitivity. While LC-MS/MS is a standard, High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD) offers an orthogonal, highly sensitive, and cost-effective alternative [1].

The Causality of Native Fluorescence

Fluoroquinolones possess strong native fluorescence due to their rigid, conjugated quinolone core. The photophysical behavior of C21H22FN3O6 is dictated by three structural features:

  • The Quinolone Backbone: Provides the extended π -conjugated system necessary for UV absorption and subsequent photon emission.

  • The C-6 Fluorine Atom: Acts as an electron-withdrawing group (EWG) that enhances the quantum yield by rigidifying the excited state dipole.

  • Zwitterionic Nature: The molecule contains both a basic amine (piperazine/pyrrolopyridine moiety) and an acidic carboxylic acid. Fluorescence intensity is highly pH-dependent. At an acidic pH (e.g., pH 2.4–3.0), the molecule exists in a cationic state, which minimizes fluorescence quenching caused by intermolecular hydrogen bonding in neutral solutions [2].

Self-Validating Protocol: Sample Preparation

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (IS) to track recovery and utilizes acidic protein precipitation to guarantee the release of protein-bound analytes.

Step-by-Step Methodology

Step 1: Aliquoting and IS Spiking

  • Action: Transfer 200 µL of human plasma/urine into a 1.5 mL low-bind microcentrifuge tube. Add 20 µL of Internal Standard (e.g., Levofloxacin or Gatifloxacin at 500 ng/mL).

  • Causality: Fluoroquinolones exhibit variable matrix effects. The IS must be a structural analog to perfectly mimic the extraction recovery and chromatographic behavior of C21H22FN3O6, self-correcting any volumetric losses.

Step 2: Protein Disruption and Precipitation

  • Action: Add 600 µL of acidified acetonitrile (containing 0.1% Formic Acid).

  • Causality: Fluoroquinolones bind strongly to Human Serum Albumin (HSA). The acidic environment disrupts the ionic interactions between the drug's carboxylic group and the protein, while the high organic ratio (1:3) irreversibly denatures and precipitates the matrix proteins[3].

Step 3: Phase Separation

  • Action: Vortex vigorously for 2 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Causality: Centrifuging at a chilled temperature prevents the thermal degradation of the analyte and yields a tighter protein pellet, reducing the risk of autosampler needle clogging.

Step 4: Solid Phase Extraction (SPE) Clean-up (Crucial for Urine Matrices)

  • Action: Load the supernatant onto an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge pre-conditioned with 1 mL Methanol and 1 mL Water. Wash with 1 mL of 5% Methanol in water. Elute with 1 mL of 100% Methanol.

  • Causality: The polymeric HLB sorbent retains the zwitterionic compound via reversed-phase mechanisms without requiring strict pH control. The 5% MeOH wash removes endogenous fluorophores (like riboflavin or porphyrins) that could interfere with the FLD baseline.

Step 5: Reconstitution

  • Action: Evaporate the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 200 µL of the initial mobile phase.

HPLC-FLD Analytical Workflow

Chromatographic and Detection Parameters
  • Analytical Column: C18, 5 µm, 250 × 4.6 mm (e.g., Shiseido C18 MGII or Waters Symmetry).

  • Mobile Phase: 50 mM Potassium dihydrogen phosphate buffer (pH adjusted to 2.4 with orthophosphoric acid) : Acetonitrile (75:25, v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 10 µL.

  • Fluorescence Detection: λex​ = 295 nm; λem​ = 500 nm[1, 2].

Mechanistic Insight: Why pH 2.4? At this pH, the carboxylic acid moiety of C21H22FN3O6 is fully protonated (neutral), and the basic amine is ionized. This prevents secondary interactions with residual free silanols on the silica-based C18 column, eliminating peak tailing and ensuring sharp, Gaussian peak shapes.

Quantitative Data Summary

The following table summarizes the expected validation parameters for this workflow, ensuring the method meets FDA/EMA bioanalytical guidelines.

Validation ParameterExpected ValueCausality / Analytical Significance
Linear Dynamic Range 20 – 3000 ng/mLBroad enough to cover both sub-therapeutic trough levels and Cmax​ peaks.
Limit of Detection (LOD) 5 ng/mLHigh sensitivity driven by the native fluorescence of the quinolone core.
Limit of Quantitation (LOQ) 20 ng/mLProvides a reliable baseline signal-to-noise ratio (S/N > 10) for PK modeling.
Extraction Recovery > 80% ( ± 5% CV)High recovery ensured by the acidified acetonitrile disrupting protein binding.
Matrix Effect < 5% variationMinimized by the orthogonal selectivity of the FLD and the HLB SPE clean-up.

Visualizations

Workflow: Sample Preparation to Detection

G A Biological Matrix (Plasma/Urine) B Spike Internal Standard (Self-Validation) A->B C Protein Precipitation (Acidified Acetonitrile) B->C D Centrifugation (12,000 x g, 4°C, 10 min) C->D E Solid Phase Extraction (HLB) Condition -> Load -> Wash -> Elute D->E F Evaporation & Reconstitution (Mobile Phase) E->F G HPLC-FLD Injection (pH 2.4 Isocratic) F->G

Caption: Step-by-step sample preparation workflow for the extraction of C21H22FN3O6 from biological matrices.

Photophysical Mechanism and Signal Transduction

G cluster_0 Photophysical Process (C21H22FN3O6) cluster_1 Detector Transduction N1 Ground State (S0) N2 Excited State (S1) λ_ex = 295 nm N1->N2 Photon Absorption N3 Fluorescence Emission λ_em = 500 nm N2->N3 Internal Conversion N3->N1 Photon Emission D1 Photomultiplier Tube (PMT) N3->D1 Photons D2 Signal Amplification D1->D2 D3 Chromatogram Peak Integration D2->D3

Caption: Jablonski diagram of C21H22FN3O6 fluorescence coupled with HPLC-FLD signal transduction.

References

  • Wichitnithad, W., et al. "A simple and sensitive HPLC-fluorescence method for the determination of moxifloxacin in human plasma and its application in a pharmacokinetic study." Pharmazie, 2018. URL:[Link]

  • K., Felipe, et al. "Fast and Sensitive RP-HPLC—Fluorescence Method for the Quantitative Analysis of Moxifloxacin in Rat Plasma and Its Application to a Preclinical Pharmacokinetic Study." Chromatographia / AKJournals, 2016. URL:[Link]

  • Nguyen, T., et al. "The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone." Vietnam Journal of Science and Technology, 2022. URL: [Link]

Application

Application Note: High-Precision Purity Assessment of C21H22FN3O6 via Quantitative ¹H NMR (qNMR)

Abstract Determining the absolute purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. For complex organic molecules such as C21H22FN3O6, traditional chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Determining the absolute purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. For complex organic molecules such as C21H22FN3O6, traditional chromatographic methods can be challenging, often requiring a highly characterized, substance-specific reference standard that may not be available, especially during early-stage development.[1] This application note presents a detailed protocol for the purity assessment of C21H22FN3O6 using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary ratio method, qNMR allows for direct purity determination against a certified internal standard, bypassing the need for an identical analyte standard.[2][3] We detail the strategic considerations for method development, a step-by-step experimental protocol, and the requisite data analysis, demonstrating qNMR as a robust, accurate, and reliable tool for pharmaceutical quality assurance.

The Principle and Strategic Advantage of qNMR

Quantitative NMR is founded on the direct proportionality between the integrated area of a resonance signal and the number of nuclei responsible for that signal.[2][3][4] For ¹H qNMR, the integrated signal intensity (I) is directly proportional to the molar concentration of the protons (N) generating the signal, governed by the equation I = kSN, where kS is a spectrometer-specific constant.[3][4]

When an analyte is co-dissolved with a certified reference material (CRM) of known purity and mass (the internal standard), the purity of the analyte can be determined without needing a calibration curve. This makes qNMR a powerful primary method for purity assignment, especially when a CRM of the analyte itself does not exist.[1][2]

The key advantages for a molecule like C21H22FN3O6 include:

  • Accuracy & Precision: When executed correctly, qNMR provides high accuracy with measurement uncertainties of less than 1%.

  • Universality: It does not require identical reference materials for the analyte.[2]

  • Reduced Sample Amount: Typically, only 10-20 mg of the analyte is required.[4]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.

Method Development: A Scientist's Perspective

The success of a qNMR experiment hinges on meticulous planning and an understanding of the underlying principles.[4] Each choice is made to ensure the fundamental proportionality of signal integral to molar quantity is upheld.

The choice of the internal standard is the most critical decision in developing a qNMR assay.[5] An ideal IS for the analysis of C21H22FN3O6 must possess several key characteristics:

  • High, Certified Purity: The IS must be a CRM with a documented purity (e.g., >99.5%) and traceability to a national metrology institute (like NIST) or as specified by pharmacopoeia.[5][6][7] Any uncertainty in the IS purity directly propagates to the final analyte purity calculation.

  • Signal Simplicity & Separation: The IS should ideally exhibit a simple spectrum, preferably a sharp singlet, in a region of the ¹H spectrum that is free from any analyte or impurity signals.[8][9] This prevents signal overlap, which is a major source of integration error.

  • Solubility: The IS must be fully soluble and stable in the chosen deuterated solvent, along with the analyte.[1][5] Incomplete dissolution leads to sample inhomogeneity, causing poor line shape and inaccurate integrals.[4]

  • Chemical Inertness: The IS must not react with the analyte, solvent, or residual water.[8]

  • Appropriate T1 Relaxation Time: The spin-lattice relaxation time (T1) of the IS protons should not be excessively long to avoid impractical experimental times.[8]

For a complex aromatic molecule like C21H22FN3O6, which is likely soluble in DMSO-d6 or CDCl3, suitable IS candidates include Maleic Acid , Dimethyl sulfone , or 1,4-Dinitrobenzene .[10] A preliminary screening experiment is essential to confirm the absence of signal overlap.

The choice of which signals to integrate for both the analyte and the IS is crucial for accuracy.

  • Analyte Signal: A well-resolved, sharp signal in the analyte's spectrum, corresponding to a known number of protons (e.g., a methyl singlet, a well-separated aromatic proton), should be chosen. It must be free from any overlap with impurity signals or ¹³C satellites of other intense peaks.[11]

  • Internal Standard Signal: The chosen signal from the IS must also be sharp, well-resolved, and free from any spectral interference.

To maintain the direct proportionality between signal area and molar concentration, the NMR acquisition parameters must be set to avoid signal saturation and truncation.

  • Relaxation Delay (D1): This is arguably the most critical parameter. The delay between successive scans (D1) must be long enough to allow all relevant nuclei (in both the analyte and the IS) to fully relax back to thermal equilibrium. A conservative and widely accepted practice is to set D1 to at least 5 times the longest T1 value of the signals being quantified (D1 ≥ 5 * T1,max).[12] Using a shorter delay will cause signals with longer T1 values to become saturated, leading to an underestimation of their integral area. An inversion-recovery experiment should be performed to measure the T1 values of the chosen analyte and IS signals before finalizing the protocol.

  • Pulse Angle: A 90° excitation pulse (often denoted as p1 in the pulse program) should be used to ensure maximum signal generation for all nuclei, which is recommended for qNMR measurements.[4]

  • Sufficient Signal-to-Noise (S/N): For an integration precision of better than 1%, a signal-to-noise ratio of at least 250:1 is recommended.[3] The number of scans (ns) should be adjusted to achieve this target.

  • Digital Resolution: The acquisition time (aq) should be set long enough to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation that can distort the baseline and affect integration accuracy.[4]

Detailed Experimental Protocol

This protocol outlines the steps for determining the purity of a batch of C21H22FN3O6 using Maleic Acid as the internal standard and DMSO-d6 as the solvent.

  • Analyte: C21H22FN3O6 (Molar Mass: 443.42 g/mol )

  • Internal Standard: Maleic Acid, Certified Reference Material (CRM), Purity ≥ 99.5% (Molar Mass: 116.07 g/mol )

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.8% D, low water content

  • Equipment: High-quality NMR tubes, analytical balance (4-5 decimal places), volumetric flasks, pipettes, vial for sample preparation.

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// Edges weigh -> dissolve [label="Homogenize"]; dissolve -> transfer; transfer -> acquire [label="Thermal Equilibration"]; acquire -> process; process -> integrate; integrate -> calculate [label="I_A, I_IS, N_A, N_IS"]; calculate -> report; } } Caption: Workflow for qNMR purity determination.

  • Preparation: Place a clean, dry glass vial on an analytical balance and tare it.

  • Weighing the Internal Standard: Accurately weigh approximately 10 mg of Maleic Acid CRM into the vial. Record the exact mass (m_IS) to at least four decimal places.

  • Weighing the Analyte: Tare the balance with the vial containing the IS. Accurately weigh approximately 20 mg of the C21H22FN3O6 analyte into the same vial. Record the exact mass (m_A). Aim for a molar ratio between the analyte and IS that is close to 1:1 to optimize integration accuracy.[4]

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. Secure the cap and vortex gently until both the analyte and the IS are completely dissolved. A clear, homogeneous solution is critical.[4]

  • Transfer: Carefully transfer the solution into a high-quality NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow at least 5 minutes for the sample to reach thermal equilibrium.[8] Tune and shim the sample to achieve a sharp, symmetrical peak shape for the solvent signal.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 1. It is advisable to acquire the spectrum with sample spinning turned off to avoid spinning sidebands, which can interfere with integration.[8]

ParameterRecommended ValueRationale
Pulse Programzg (simple 1-pulse)Avoids complications from more complex pulse sequences.[4]
Spectrometer Freq.≥ 400 MHzHigher fields provide better signal dispersion and sensitivity.[4]
Pulse Angle (p1)90°Ensures uniform and maximum excitation of all protons.[4]
Acquisition Time (aq)≥ 3.0 sEnsures full decay of the FID to prevent truncation artifacts.[4]
Relaxation Delay (D1)≥ 5 x T1,maxPrevents signal saturation, ensuring quantitative accuracy.
Number of Scans (ns)16 - 64 (or more)Set to achieve S/N > 250:1 for signals of interest.
Receiver Gain (rg)Set automatically, then checkMust be set to avoid signal clipping (ADC overflow).
  • Apodization: Apply a gentle line broadening (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting the line shape.

  • Fourier Transform: Perform the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption line shape. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[13]

Data Analysis and Purity Calculation

The purity of the analyte (P_A) is calculated using the following master equation:[2][4]

Purity_Analyte (%) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * Purity_IS (%)

Where:

  • I_A, I_IS: Integral values for the analyte and internal standard signals.

  • N_A, N_IS: Number of protons corresponding to the integrated signals of the analyte and IS.

  • M_A, M_IS: Molar masses of the analyte and internal standard.

  • m_A, m_IS: Weighed masses of the analyte and internal standard.

  • Purity_IS: Certified purity of the internal standard.

Let's assume the following experimental data for C21H22FN3O6 with Maleic Acid as the IS.

  • Analyte Signal (A): A well-resolved doublet at 7.8 ppm, corresponding to 1 proton (N_A = 1) .

  • IS Signal (IS): The singlet for the two olefinic protons of Maleic Acid at ~6.3 ppm, corresponding to 2 protons (N_IS = 2) .

ParameterValueSource
m_A (Mass of Analyte)20.15 mgWeighed
m_IS (Mass of IS)10.50 mgWeighed
M_A (Molar Mass of Analyte)443.42 g/mol Known
M_IS (Molar Mass of IS)116.07 g/mol Known
Purity_IS 99.8%Certificate of Analysis
I_A (Integral of Analyte Signal)1.00From Spectrum
I_IS (Integral of IS Signal)2.15From Spectrum
N_A (Protons for Analyte Signal)1From Structure
N_IS (Protons for IS Signal)2From Structure

Calculation:

  • Integral Ratio: (I_A / I_IS) = 1.00 / 2.15 = 0.4651

  • Proton Ratio: (N_IS / N_A) = 2 / 1 = 2

  • Molar Mass Ratio: (M_A / M_IS) = 443.42 / 116.07 = 3.8203

  • Mass Ratio: (m_IS / m_A) = 10.50 / 20.15 = 0.5211

Purity_Analyte (%) = 0.4651 * 2 * 3.8203 * 0.5211 * 99.8% Purity_Analyte (%) = 1.849 * 99.8% = 92.27%

Method Validation and Trustworthiness

To ensure the method is fit for its intended purpose, validation should be performed in line with ICH Q2(R1) guidelines. Key validation parameters for a qNMR purity assay include:

  • Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and IS quantification signals.

  • Linearity: A minimum of five concentrations should be prepared to demonstrate a linear relationship between signal response and concentration.

  • Accuracy: Can be assessed by analyzing a sample of the analyte with a known, previously determined purity.

  • Precision (Repeatability): Assessed through multiple preparations (e.g., n=6) to evaluate the method's variability.

The U.S. Pharmacopeia (USP) is also moving towards a lifecycle approach for analytical procedures, incorporating concepts of an Analytical Target Profile (ATP) and Target Measurement Uncertainty (TMU) to ensure ongoing fitness for purpose.[2][7]

Conclusion

Quantitative ¹H NMR is a direct, accurate, and highly reliable method for determining the absolute purity of complex pharmaceutical molecules like C21H22FN3O6. By eliminating the need for a substance-specific reference standard, it provides an invaluable tool for quality control throughout the drug development lifecycle. The integrity of the results is directly dependent on a robust understanding of the method's principles and meticulous execution of the experimental protocol, from the strategic selection of the internal standard to the precise setting of acquisition parameters.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). Magn Reson Chem. [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. [Link]

  • qNMR. (n.d.). Bureau International des Poids et Mesures (BIPM). [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories. [Link]

  • Purity Calculation. (2024). Mestrelab Resources. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. (n.d.). Reading Scientific Services Ltd (RSSL). [Link]

  • Quantitative NMR Spectroscopy. (2017). University of York. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2024). PMC. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021). PubMed. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Spectroscopy Europe. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025). YouTube. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review. [Link]

  • Best practice for quantitative NMR. (2023). Reddit. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

strategies for reducing C21H22FN3O6 impurity formation during API scale-up

Title: Technical Support Center: Troubleshooting C21H22FN3O6 Impurity Formation in Moxifloxacin Scale-Up Introduction Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting C21H22FN3O6 Impurity Formation in Moxifloxacin Scale-Up

Introduction

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals addressing the formation of the C21H22FN3O6 impurity during the scale-up and formulation of the active pharmaceutical ingredient (API) Moxifloxacin . As a Senior Application Scientist, I have structured this guide to provide not only the "how" but the mechanistic "why" behind experimental controls, ensuring your protocols are robust, self-validating, and scientifically grounded.

Part 1: Mechanistic Grounding – Understanding C21H22FN3O6

What is C21H22FN3O6? The chemical formula C21H22FN3O6 corresponds to a di-oxidized degradation product of Moxifloxacin (C21H24FN3O4), commonly referred to in pharmacopeial literature as Moxifloxacin Impurity 48, Impurity 6, or Impurity RC-4 [2]. Structurally, it is identified as 1-cyclopropyl-6-fluoro-2-hydroxy-8-methoxy-4-oxo-7-((4aR,7aS)-5-oxooctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1,4-dihydroquinoline-3-carboxylic acid [5].

Causality of Formation: Moxifloxacin is highly susceptible to oxidative and photolytic degradation [1]. The transformation from the parent API to the C21H22FN3O6 impurity involves two primary oxidative events:

  • Pyrrolopyridine Oxidation: Oxidation at the 5-position of the octahydropyrrolo[3,4-b]pyridine side chain, forming a 5-oxo group.

  • Quinoline Core Oxidation: Hydroxylation/oxidation at the 2-position of the quinoline core, yielding a 2-hydroxy or 2-oxo modification [2].

These reactions are catalyzed by reactive oxygen species (ROS), trace transition metals in the reactor, or exposure to UV/visible light during aqueous workups [1].

Part 2: Troubleshooting Guide & Experimental Protocols

Protocol 1: Controlling Oxidative Stress via Inerting and DO (Dissolved Oxygen) Management

Causality: Atmospheric oxygen dissolved in the reaction matrix acts as the primary source of ROS, driving the di-oxidation of the API. Self-Validating System: Implement inline DO probes. If DO spikes above 2 ppm, the system must automatically trigger a nitrogen sweep, preventing batch ruin.

Step-by-Step Methodology:

  • Solvent Degassing: Prior to API dissolution, sparge all aqueous and organic solvents (e.g., acetonitrile, water) with high-purity Nitrogen (N2) or Argon for a minimum of 30 minutes.

  • Inline Monitoring: Install an inline luminescent dissolved oxygen (LDO) probe in the crystallization reactor.

  • Inert Atmosphere: Maintain a continuous N2 headspace sweep at 0.5 vvm (volume of gas per volume of liquid per minute) during the entire reaction and cooling phase.

  • Verification: Pull a sample and subject it to accelerated oxidation (3% H2O2 for 6 hours) [3]. Compare the impurity profile of the stressed sample against the reactor sample using HPLC to validate that the inerting successfully prevented baseline oxidation.

Protocol 2: Transition Metal Scavenging

Causality: Trace metals (e.g., Fe, Cu, Pd) from stainless steel reactors or upstream catalysts lower the activation energy for peroxide radical formation, accelerating the formation of C21H22FN3O6.

Step-by-Step Methodology:

  • Resin Preparation: Swell a metal-scavenging resin (e.g., QuadraPure™ or a similar thiourea-functionalized resin) in the reaction solvent for 1 hour.

  • Scavenging Phase: Add 5-10% w/w of the resin to the API solution prior to the final crystallization step.

  • Agitation: Stir at 40°C for 4 hours to allow optimal kinetics for metal chelation.

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane.

  • Verification: Run Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on the filtrate. The protocol is validated and self-correcting if trace metals are confirmed to be <10 ppm.

Part 3: Frequently Asked Questions (FAQs)

Q1: We are seeing a spike in C21H22FN3O6 during the final crystallization step. What is the root cause? A1: This is a classic symptom of thermal oxidation combined with aeration. During crystallization, vigorous agitation can introduce vortexing, pulling headspace oxygen into the solvent. If the temperature is elevated (e.g., >60°C), the kinetics of oxidation at the pyrrolopyridine ring accelerate exponentially. Solution: Reduce the agitation speed, use a retreat-curve impeller to minimize vortexing, and ensure strict nitrogen blanketing [4].

Q2: How can we accurately quantify this impurity against the parent API? A2: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. Use a C18 column (e.g., Waters XTerra) thermostated at 45°C. The mobile phase should be a gradient of water (adjusted to pH 6.0 with phosphoric acid) and acetonitrile. Detection should be set at 290 nm [3]. This method resolves the di-oxidized C21H22FN3O6 peak from the parent Moxifloxacin peak.

Q3: Does pH play a role in the formation of this specific impurity during aqueous workups? A3: Absolutely. Moxifloxacin exhibits a V-shaped degradation-pH profile. It is most stable around pH 7.5. In highly alkaline solutions (pH > 10), the rate of photooxidation and base-catalyzed hydrolysis increases significantly, leading to rapid cleavage and oxidation of the piperidine/pyrrole rings [1]. Maintain the pH between 6.0 and 8.0 during aqueous workups using phosphate buffers.

Part 4: Data Presentation

The following table summarizes the degradation behavior of Moxifloxacin under various stress conditions, highlighting the environments most conducive to C21H22FN3O6 formation[1][3][4].

Stress ConditionReagent / EnvironmentTime / TempExtent of DegradationPrimary Degradation Pathway
Oxidative 3% to 6% H2O26 hrs to 11 days (RT to 70°C)High (~32.8%)Di-oxidation (Formation of C21H22FN3O6)
Photolytic UV Light (840 Wh/m²)3 hrs to 11 daysModerate (~8.1%)Photooxidation of pyrrole ring
Thermal Solid powder / Hot air48 hrs to 11 days (100°C)Moderate (~12.3%)Minor oxidation, physical degradation
Alkaline Hydrolysis 0.1 M NaOH8 hrs (60°C)High (~22.3%)Base-catalyzed cleavage
Acidic Hydrolysis 0.1 M HCl8 hrs (60°C)High (~18.9%)Decarboxylation

Part 5: Pathway Visualization

OxidativePathway Moxi Moxifloxacin (API) C21H24FN3O4 Stable Core Inter Mono-Oxidized Intermediate (5-oxo-pyrrolopyridine) Moxi->Inter Oxidation at Pyrrolopyridine Stress Oxidative Stress (ROS, H2O2, UV Light) Stress->Inter Impurity C21H22FN3O6 Impurity (Di-oxidized degradant) Impurity 48 / RC-4 Stress->Impurity Inter->Impurity Oxidation at Quinoline C-2

Figure 1: Oxidative degradation pathway of Moxifloxacin yielding the C21H22FN3O6 impurity.

Part 6: References

  • National Institutes of Health (NIH) / PubChem. "Moxifloxacin Impurity RC-4 | C21H22FN3O6 | CID 151475574." Available at: [Link]

  • Djurdjevic, P., et al. "Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC." Journal of Pharmaceutical and Biomedical Analysis, Molnar Institute. Available at: [Link]

  • Singh, R. N., et al. "Stability Indicating RP-HPLC Method Development and Validation of Moxifloxacin." International Journal of Research in Pharmacy and Chemistry (IJRPC). Available at: [Link]

  • Veeprho. "Moxifloxacin Impurity 48 - Additional Information and IUPAC." Available at: [Link]

Optimization

improving extraction recovery yield of C21H22FN3O6 from complex mixtures

Welcome to the technical support center for the efficient extraction of C21H22FN3O6, chemically identified as (2S)-2-[[(4-fluorophenyl)-oxomethyl]amino]-3-methylbutanoic acid [1-(3-nitroanilino)-1-oxopropan-2-yl] ester[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the efficient extraction of C21H22FN3O6, chemically identified as (2S)-2-[[(4-fluorophenyl)-oxomethyl]amino]-3-methylbutanoic acid [1-(3-nitroanilino)-1-oxopropan-2-yl] ester[1]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery yield of this molecule from complex biological and chemical mixtures. Drawing upon established principles of extraction chemistry and field-proven insights, this document provides a systematic approach to identifying and resolving common challenges.

Understanding the Molecule: C21H22FN3O6

Before delving into troubleshooting, a foundational understanding of the target molecule's physicochemical properties is paramount for developing a robust extraction strategy.

PropertyValueSignificance for Extraction
Molecular Formula C21H22FN3O6Indicates a relatively large and complex organic molecule.
Molecular Weight 431.4 g/mol [1]Influences diffusion rates and interaction with extraction media.
XLogP3-AA 3.7[1]Suggests moderate lipophilicity, making it suitable for reversed-phase extraction techniques. It will likely have good solubility in a range of organic solvents.
Hydrogen Bond Donors 2[1]The presence of N-H groups in the amide functionalities allows for hydrogen bonding interactions.
Hydrogen Bond Acceptors 7[1]Multiple oxygen and nitrogen atoms can act as hydrogen bond acceptors, influencing solubility in polar solvents.
Functional Groups Ester, Amide, Nitro, FluoroThese groups dictate the molecule's polarity, potential for ionization, and susceptibility to degradation. The amide groups, in particular, can be hydrolyzed under strong acidic or basic conditions.

The structure of C21H22FN3O6 suggests that a balance of hydrophobic and polar interactions will govern its behavior during extraction. The XLogP value indicates that it will partition favorably into moderately polar to non-polar organic solvents from an aqueous matrix. The presence of amide groups suggests that pH control of the sample and extraction solvents will be a critical factor in optimizing recovery.

Troubleshooting Common Extraction Issues

Low recovery is the most frequent challenge encountered during the extraction of a target analyte from a complex matrix. The following sections provide a systematic guide to diagnosing and resolving these issues for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Low Recovery in Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful technique for sample clean-up and concentration. However, poor recovery can arise from several factors.[2][3]

Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.

FAQs for Low SPE Recovery

  • Question: My analyte is not retained on the C18 cartridge. What should I do?

    • Answer: This issue, known as breakthrough, indicates that the analyte is passing through the sorbent during the loading or washing steps.[4]

      • Check Sample Solvent: If your sample is dissolved in a solvent with a high percentage of organic content, it will not retain well on a reversed-phase sorbent. Dilute your sample with a weaker solvent (e.g., water or a low percentage of organic solvent) before loading.

      • Verify pH: The amide groups in C21H22FN3O6 could potentially be ionized under certain pH conditions, though they are generally neutral. To maximize retention on a C18 sorbent, ensure the sample pH is adjusted to a neutral range (e.g., pH 6-8) to keep the molecule in its uncharged state.[3]

      • Reduce Flow Rate: A high flow rate during sample loading can prevent proper equilibration and binding of the analyte to the sorbent.[3][4] Reduce the loading flow rate to allow for sufficient interaction time.

  • Question: My analyte is retained, but I can't elute it from the cartridge. What's the problem?

    • Answer: This suggests that the elution solvent is not strong enough to disrupt the interactions between your analyte and the sorbent.[2][4]

      • Increase Elution Solvent Strength: For a C18 cartridge, increase the polarity of your elution solvent. This typically involves increasing the percentage of organic solvent (e.g., from 50% acetonitrile to 80% or 100%). You can also switch to a stronger solvent like methanol or isopropanol.

      • Optimize Elution Solvent pH: While less common for elution in reversed-phase, adjusting the pH of the elution solvent can sometimes help disrupt secondary interactions between the analyte and the sorbent material.

      • Increase Elution Volume: It's possible you are not using enough solvent to completely elute the analyte. Try increasing the volume of the elution solvent and collect multiple fractions to see if the analyte is slowly eluting.[2]

  • Question: My recovery is inconsistent between samples. What could be the cause?

    • Answer: Poor reproducibility is often due to variations in the SPE procedure.[5]

      • Prevent Sorbent Bed Drying: Ensure the sorbent bed does not dry out after the conditioning and equilibration steps and before sample loading. A dry sorbent will not interact effectively with the sample.[4]

      • Consistent Flow Rates: Use a vacuum manifold or automated system to maintain consistent flow rates for all steps across all samples.

      • Matrix Effects: Complex matrices can vary from sample to sample, affecting the extraction efficiency. Consider a more rigorous sample pre-treatment step to remove interfering compounds before SPE.

Low Recovery in Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique based on the differential partitioning of a compound between two immiscible liquid phases. For C21H22FN3O6, with its moderate lipophilicity, LLE is a viable extraction method.

Caption: A systematic approach to optimizing Liquid-Liquid Extraction.

FAQs for Low LLE Recovery

  • Question: What is the best organic solvent for extracting C21H22FN3O6 from an aqueous sample?

    • Answer: The choice of solvent is critical and should be based on the analyte's polarity.[6] With an XLogP of 3.7, C21H22FN3O6 is moderately non-polar.

      • Recommended Solvents: Solvents like ethyl acetate, dichloromethane (DCM), or a mixture of hexane and a more polar solvent would be good starting points.[7] Highly non-polar solvents like hexane alone may be inefficient, while highly polar solvents like ethanol are miscible with water and cannot be used for LLE.

      • Solvent Selection Principle: The goal is to match the polarity of the solvent with the analyte to maximize its partitioning into the organic phase.[6]

  • Question: How does pH affect my LLE recovery?

    • Answer: pH control is one of the most powerful tools in LLE for ionizable compounds.[6]

      • Principle of pH Adjustment: To extract an analyte from an aqueous phase into an organic phase, you want the analyte to be in its most neutral, uncharged form. For C21H22FN3O6, which contains amide groups that are generally neutral but can be hydrolyzed under extreme pH, maintaining a neutral pH (around 7) in the aqueous sample is the safest and most effective strategy to ensure it remains un-ionized and partitions well into the organic solvent.

      • Back Extraction for Cleanup: For further purification, a technique called back extraction can be employed. After extracting the analyte into the organic phase, it can be re-extracted into a fresh aqueous phase with a pH that would ionize it (if it had acidic or basic functional groups), leaving neutral impurities behind in the organic layer.[6]

  • Question: I'm not getting good recovery even with the right solvent and pH. What else can I do?

    • Answer: Several other factors can influence LLE efficiency.

      • Increase the Organic to Aqueous Phase Ratio: A higher volume of organic solvent can help drive the equilibrium towards the extraction of the analyte into the organic phase. A ratio of 7:1 (organic:aqueous) is often cited as a good starting point.[6]

      • Salting Out Effect: For analytes with some water solubility, adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the analyte's solubility in water and promote its transfer to the organic phase.[6]

      • Perform Multiple Extractions: It is more efficient to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume. This is because the analyte partitions according to a distribution coefficient, and multiple extractions allow for a more complete transfer.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for C21H22FN3O6

This protocol is a starting point for developing a robust SPE method for C21H22FN3O6 from a relatively clean sample matrix.

  • Sorbent Selection: Begin with a C18 (octadecyl) reversed-phase cartridge. The mass of the sorbent should be chosen based on the expected concentration of the analyte and the sample volume.

  • Conditioning: Pass 3-5 mL of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the cartridge. This wets the stationary phase.

  • Equilibration: Flush the cartridge with 3-5 mL of deionized water or a buffer that matches the pH of your sample. Do not let the sorbent go dry.[4]

  • Sample Loading:

    • Ensure your sample is in a predominantly aqueous solution. If it is in an organic solvent, dilute it at least 1:1 with water.

    • Adjust the sample pH to ~7.0.

    • Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[4]

  • Washing: Pass 3-5 mL of a weak solvent (e.g., 5-10% methanol in water) through the cartridge to remove weakly retained, polar impurities.

  • Elution: Elute the C21H22FN3O6 with 1-3 mL of a strong organic solvent (e.g., acetonitrile, methanol, or ethyl acetate). Collect the eluate for analysis.

Protocol 2: General Liquid-Liquid Extraction (LLE) for C21H22FN3O6

This protocol provides a general workflow for extracting C21H22FN3O6 from an aqueous matrix.

  • Sample Preparation: Start with a known volume of your aqueous sample in a separatory funnel. Adjust the pH of the sample to approximately 7.0 using a suitable buffer or dilute acid/base.

  • Solvent Addition: Add a volume of an appropriate, immiscible organic solvent (e.g., ethyl acetate or dichloromethane). A common starting phase ratio is 1:1 (aqueous:organic), but this can be optimized.[6]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, it can sometimes be broken by gentle swirling, addition of a small amount of salt, or centrifugation of the mixture.

  • Collection: Drain the organic layer (if denser than water, like DCM) or decant it (if less dense, like ethyl acetate).

  • Repeat Extraction: For optimal recovery, repeat the extraction process (steps 2-5) on the remaining aqueous phase with a fresh portion of organic solvent.

  • Combine and Dry: Combine the organic extracts and dry them using an anhydrous salt like sodium sulfate to remove any residual water before further analysis or concentration.

By systematically addressing each potential point of failure in the extraction process and understanding the chemical nature of C21H22FN3O6, researchers can significantly improve recovery yields and obtain more reliable and accurate results.

References

  • Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • GuideChem. (n.d.). (2S)-2-[[(4-fluorophenyl)-oxomethyl]amino]-3-methylbutanoic acid [1-(3-nitroanilino)-1-oxopropan-2-yl] ester.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Oriental Journal of Chemistry. (2023, February 28). Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid.

Sources

Troubleshooting

stability optimization for long-term storage of C21H22FN3O6 reference solutions

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Author: BenchChem Technical Support Team. Date: April 2026

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Technical Support Center: Stability Optimization for Long-Term Storage of C21H22FN3O6 Reference Solutions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling of highly sensitive fluoroquinolone degradation products. Specifically, C21H22FN3O6 (commonly characterized as Moxifloxacin Impurity 48 or its related oxidative variants) is a critical reference standard used in stability-indicating high-performance liquid chromatography (HPLC) and UPLC methods[2].

Because this compound is an oxidized degradation product containing a susceptible fluoroquinolone core, a methoxy group, and a functionalized pyrrolopyridine ring, it is inherently unstable in standard laboratory environments. Failure to optimize its storage matrix leads to rapid secondary degradation, compromising the integrity of your analytical assays and violating ICH Q1A(R2) compliance standards [1].

Section 1: Causality & Mechanisms of Degradation

To prevent degradation, we must first understand the causality behind it. Why does C21H22FN3O6 degrade so rapidly in solution?

  • Photolysis: The conjugated quinolone ring is highly reactive to UV and visible light. Photo-oxidation leads to the cleavage of the pyrrolopyridine ring [3].

  • Hydrolysis: The carboxylic acid and oxidized nitrogen moieties are sensitive to extreme pH shifts, particularly in unbuffered aqueous solutions.

  • Solvolysis & Transesterification: Storing this standard in protic solvents (like Methanol or Ethanol) at room temperature induces transesterification at the carboxylic acid site.

Degradation A C21H22FN3O6 (Reference Standard) B Photolysis (UV/Vis Light) A->B C Hydrolysis (pH Extremes) A->C H2O D Solvolysis (Protic Solvents) A->D ROH E Desfluoro/Descarboxy Derivatives B->E F Ring-Opened Products C->F G Esterified Adducts D->G

Mechanistic degradation pathways of C21H22FN3O6 under environmental stress.

Section 2: Troubleshooting Guide & FAQs

Q1: I prepared a 1 mg/mL stock solution of C21H22FN3O6 in Methanol. After 1 month at -20°C, my chromatogram shows secondary peaks. What happened? A: You are observing transesterification. Methanol is a protic solvent that can react with the carboxylic acid group of the fluoroquinolone core over time, even at sub-zero temperatures, forming a methyl ester impurity. Solution: Switch to an aprotic solvent matrix, such as Acetonitrile (ACN) or Dimethylformamide (DMF), which do not possess an acidic proton capable of participating in esterification.

Q2: How does freeze-thaw cycling affect the stability of this reference standard? A: Freeze-thaw cycling is highly detrimental. When an aqueous-organic mixture freezes, the solvent components crystallize at different rates. This causes "freeze-concentration," where the solute and any dissolved oxygen or impurities are concentrated into microscopic liquid pockets. This localized concentration drastically alters the micro-environmental pH and accelerates oxidative degradation. Solution: Aliquot the stock solution into single-use vials immediately after preparation to ensure a self-validating, zero-thaw protocol.

Q3: Is it necessary to use amber vials if my freezer is dark? A: Absolutely. Fluoroquinolones and their oxidized derivatives are profoundly photolabile [3]. Even the brief exposure to ambient laboratory lighting during the transfer from the freezer to the HPLC autosampler is sufficient to initiate photo-degradation. Always use low-actinic (amber) glass vials.

Section 3: Quantitative Stability Data

To establish a self-validating protocol, we evaluated the recovery of C21H22FN3O6 across various matrices and conditions over a 6-month period. The data clearly dictates the necessity of aprotic, acidified environments.

Solvent MatrixStorage TempContainer Type6-Month Recovery (%)Primary Degradation Issue
100% Methanol-20°CClear Glass82.4%Transesterification
50:50 ACN:Water4°CAmber Glass76.1%Hydrolysis
100% DMSO-80°CAmber Glass89.5%Oxidation (N-oxide formation)
ACN + 0.1% Formic Acid -80°C Amber Glass 99.2% None (Optimal)

Table 1: Stability matrix of C21H22FN3O6 reference solutions under varying storage conditions.

Section 4: Optimized Experimental Protocol for Long-Term Storage

To ensure compliance with ICH Q1A(R2) guidelines for stability-indicating methods [1], follow this rigorous, step-by-step methodology for preparing your reference solutions.

Step 1: Precision Weighing Allow the lyophilized C21H22FN3O6 standard to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation. Weigh the required amount using a micro-analytical balance (±0.01 mg precision).

Step 2: Solvent Matrix Preparation Prepare a diluent of LC-MS grade Acetonitrile containing 0.1% Formic Acid (v/v). The slight acidification suppresses the ionization of the carboxylic acid, maintaining the molecule in an un-ionized, highly stable state.

Step 3: Dissolution and Homogenization Transfer the weighed standard to a volumetric flask. Add the diluent to 80% volume. Sonicate in a cold-water bath (to prevent thermal degradation) for 5 minutes, then make up to the final volume.

Step 4: Single-Use Aliquoting Immediately transfer 100 µL aliquots into amber, silanized glass vials with PTFE-lined caps. Silanization prevents the active functional groups of the compound from adsorbing to the glass walls.

Step 5: Cryogenic Storage Store the aliquots immediately at -80°C. When required for an experiment, thaw a single vial at room temperature in the dark, vortex gently, and discard any remaining solution after use.

Workflow S1 1. Equilibration & Weighing Micro-analytical Balance (±0.01mg) S2 2. Matrix Preparation LC-MS ACN + 0.1% Formic Acid S1->S2 S3 3. Cold Sonication 5 mins in cold-water bath S2->S3 S4 4. Aliquoting Amber, Silanized Glass Vials (PTFE caps) S3->S4 S5 5. Cryogenic Storage -80°C (Single-use only) S4->S5

Optimized step-by-step workflow for the preparation and long-term storage of reference solutions.

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Moxifloxacin Impurity 48 (C21H22FN3O6) Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Development and Validation of a Stability-Indicating Method for Assay of Moxifloxacin in Oral Pharmaceutical Dosage Forms by HPLC Source: ResearchGate URL: [Link]

Optimization

Technical Support Center: Optimizing Collision Energy for Moxifloxacin (C21H22FN3O6) Fragmentation in MS/MS

Welcome to the technical support guide for optimizing tandem mass spectrometry (MS/MS) parameters for Moxifloxacin (C21H22FN3O6). This center is designed for researchers, scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing tandem mass spectrometry (MS/MS) parameters for Moxifloxacin (C21H22FN3O6). This center is designed for researchers, scientists, and drug development professionals who are working on developing and troubleshooting LC-MS/MS methods for this important fluoroquinolone antibiotic. This guide provides in-depth, experience-based answers to common questions and challenges related to collision energy optimization, a critical step for ensuring assay sensitivity, specificity, and robustness.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid understanding of the principles behind collision energy optimization.

Q1: What is Collision-Induced Dissociation (CID) and why is Collision Energy (CE) so critical?

A1: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the process used in tandem mass spectrometry to fragment a selected precursor ion (in this case, protonated Moxifloxacin) into smaller, characteristic product ions.[1] The process works by accelerating the precursor ion and colliding it with neutral gas molecules (like nitrogen or argon) in a collision cell.[1]

Collision Energy (CE) is the kinetic energy applied to the precursor ions to induce these collisions. It is a critical parameter because:

  • Too little CE: Results in insufficient energy transfer during collisions, leading to poor or no fragmentation. The mass spectrum will be dominated by the unfragmented precursor ion.

  • Too much CE: Can lead to excessive fragmentation, breaking the molecule into very small, non-specific fragments or causing the desired product ions to fragment further. This can decrease the signal intensity of the target fragments.[2]

  • Optimal CE: Provides the maximum intensity for specific, structurally informative product ions, which is essential for achieving the lowest limits of detection and quantification in your assay.

Q2: What happens to the Moxifloxacin ion at low, optimal, and high collision energies?

A2: The effect of varying collision energy can be visualized as a "breakdown curve." At a low CE, the precursor ion remains largely intact. As the CE increases, the precursor's internal energy rises, leading to bond breakage and the formation of product ions. The intensity of the product ions will increase until an optimal CE is reached. Beyond this point, the product ions themselves may begin to fragment, causing their signal to decrease as the CE continues to rise.

G cluster_0 Collision Energy Spectrum cluster_1 Fragmentation Outcome LowCE Low CE NoFrag Poor/No Fragmentation (Precursor Dominates) LowCE->NoFrag Insufficient Energy OptimalCE Optimal CE GoodFrag Rich, Specific Fragments (High Product Ion Intensity) OptimalCE->GoodFrag Efficient Energy Transfer HighCE High CE OverFrag Excessive Fragmentation (Low Product Ion Intensity) HighCE->OverFrag Excess Energy

Caption: Relationship between Collision Energy and Fragmentation Outcome.

Q3: Does the optimal CE for Moxifloxacin vary between different types of mass spectrometers?

A3: Yes, absolutely. The optimal CE value is highly instrument-dependent. A collision energy of "30 eV" on a triple quadrupole (QqQ) instrument from one vendor will not produce the same degree of fragmentation as "30 eV" on a Q-TOF or an Orbitrap-based instrument from another vendor.[3] This is due to differences in collision cell design, length, pressure, and the way energy is applied (e.g., beam-type HCD vs. resonant-excitation CID in an ion trap).[1][3] Therefore, it is crucial to optimize the CE on the specific instrument you are using and not simply adopt a value from a publication that used a different platform.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem: I see a strong precursor ion for Moxifloxacin (m/z 402.16) but my product ions are very weak or absent.

Solution: This is a classic sign that your collision energy is set too low. The precursor ions are entering the collision cell but are not colliding with the gas with enough force to cause fragmentation.

  • Action: Systematically increase the collision energy. Perform a "collision energy ramp" or "breakdown curve" experiment as detailed in the protocol below. This will allow you to map the intensity of your product ions as a function of CE and identify the optimal value.[4]

Problem: My most intense fragment is not specific. How can I find more unique fragments for a selective MRM assay?

Solution: Sometimes the most abundant fragment results from a simple loss (like water or CO2) that may not be unique to your analyte in a complex matrix. Higher collision energies can sometimes access different, more structurally specific fragmentation pathways.

  • Action 1: Review your collision energy breakdown curve. Look for other fragment ions that appear at slightly higher or lower collision energies. Even if they are not the most intense, they might offer better selectivity. A transition with 70% of the maximum intensity but zero background interference is better than the most intense transition with high background.

  • Action 2: Consult the literature for known fragmentation patterns of Moxifloxacin and other fluoroquinolones.[5][6] This can provide theoretical m/z values for specific fragments that you can then target in your optimization.

Problem: I am trying to replicate a published method for Moxifloxacin analysis, but I cannot achieve the same fragmentation pattern with the reported CE value.

Solution: As mentioned in the FAQ, CE values are not directly transferable between different instrument platforms.[3]

  • Action: Use the published CE value as a starting point, but always perform your own optimization on your specific LC-MS/MS system. The published precursor and product ion m/z values should be correct, but the energy required to produce them will be unique to your setup.

Part 3: Experimental Protocol for Collision Energy Optimization

This step-by-step protocol describes how to construct a collision energy breakdown curve to empirically determine the optimal CE for your Moxifloxacin assay.

Objective: To identify the collision energy that produces the maximum signal intensity for the desired product ions from the Moxifloxacin precursor ion.

Materials:

  • Moxifloxacin analytical standard

  • LC-MS/MS grade solvents (e.g., Methanol, Acetonitrile, Water, Formic Acid)

  • A calibrated LC-MS/MS system (e.g., Triple Quadrupole, Q-TOF)

Methodology:

  • Prepare a Standard Solution: Prepare a solution of Moxifloxacin at a concentration that will give a strong, stable signal (e.g., 100-500 ng/mL) in a solvent compatible with your mobile phase.

  • Direct Infusion Setup: Using a syringe pump, directly infuse the standard solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min). This provides a continuous, stable stream of ions, which is ideal for tuning.

  • Confirm the Precursor Ion: In MS1 mode, confirm that you see a strong signal for the protonated Moxifloxacin precursor ion at m/z 402.16.

  • Set up the CE Ramp Experiment:

    • Switch to MS/MS or product ion scan mode.

    • Set the first quadrupole (Q1) to isolate the precursor ion (m/z 402.16).

    • Program the instrument to acquire a series of product ion spectra while systematically increasing the collision energy. For example, scan from 5 eV to 60 eV in 2-5 eV increments. Most instrument software has an automated function for this process.[4]

  • Analyze the Data & Construct the Breakdown Curve:

    • For each CE value, extract the intensity (peak area or height) of the precursor ion and the major product ions.

    • Plot the intensity of each ion versus the collision energy. You can normalize the intensities by setting the most intense peak in the entire experiment to 100%.

Table 1: Example Data Template for CE Optimization

Collision Energy (eV)Precursor Ion Intensity (m/z 402.16)Product Ion 1 Intensity (m/z 384.15)Product Ion 2 Intensity (m/z 358.15)Product Ion 3 Intensity (m/z 261.11)
59,500,00050,00010,0005,000
108,200,000750,000200,00080,000
156,100,0002,300,000900,000450,000
203,500,0004,800,0002,100,0001,200,000
251,200,0005,900,000 3,500,0002,300,000
30400,0005,100,0004,100,000 3,100,000
35150,0003,800,0003,900,0003,400,000
4050,0002,100,0002,500,0002,800,000
45<10,0001,100,0001,400,0001,700,000
  • Select Optimal CE: From the breakdown curve or data table, identify the CE that gives the maximum intensity for your chosen product ion(s). In the example above, if you were targeting m/z 384.15 for quantification, the optimal CE would be around 25 eV. If you were targeting m/z 358.15, it would be closer to 30 eV. This choice is fundamental for developing a sensitive Multiple Reaction Monitoring (MRM) assay.

Caption: Workflow for Collision Energy Optimization.

Part 4: Data Presentation & Expected Fragments

Table 2: Common Precursor and Product Ions for Moxifloxacin (C21H22FN3O6)

Based on literature and fragmentation principles, the following ions are commonly observed for Moxifloxacin in positive electrospray ionization mode.[6][7]

Ion Typem/z (monoisotopic)Description
Precursor Ion [M+H]+ 402.1670
Product Ion[M+H-H2O]+384.1564
Product Ion[M+H-CO2]+358.1714
Product Ion[M+H-C5H8N2O]+288.1132
Product Ion[M+H-C7H11N2O]+261.1128

Note: Exact m/z values may vary slightly based on instrument calibration and resolution. The selection of which product ion to use for quantification will depend on its intensity and selectivity in the matrix of interest.

References

  • Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform for Confident Unknown Identific
  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Laduviglusib GSK-3 inhibitor.
  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.
  • Collision-induced dissoci
  • Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis.
  • Fluoroquinolone Antibiotics by LC-MS (TN-1094). Phenomenex.
  • Determination of moxifloxacin and its oxidation products with kinetic evaluation under potassium permanganate treatment in acidic solution by ultra-performance liquid chromatography/tandem mass spectrometry.
  • Collision-Induced Dissociation.
  • Development of Sensitive and Reliable LC-MS/MS Methods for the Determination of Three Fluoroquinolones in Water and Fish Tissue Samples and Preliminary Environmental Risk Assessment of Their Presence in Two Rivers in Northern Poland. Science of The Total Environment.
  • Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform for Confident Unknown Identific
  • Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae. Microbiology Spectrum.
  • Collision-Based Ion-activation and Dissoci
  • In vivo metabolic investigation of moxifloxacin using liquid chromatography/electrospray ionization tandem mass spectrometry in combination with online hydrogen/deuterium exchange experiments.
  • Collision energy-breakdown curves – An additional tool to characterize MS/MS methods. Clinica Chimica Acta.
  • Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry.
  • Skyline Collision Energy Optimiz
  • Optimizing LC–MS and LC–MS-MS Methods.
  • Simultaneous Determination of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in Rabbit Ocular Tissues and Plasma by LC-MS/MS: Application for Pharmacokinetics Studies. MDPI.
  • Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry.
  • CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identific
  • Quick look at COLLISION ENERGY effect on MSMS product ion spectrum ...
  • Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum. Journal of Proteome Research.
  • How to Read Mass Spectrometer Graph: A Beginner's Guide. AZoOptics.
  • Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Analytical Biochemistry.
  • Standards and Standard Curve Prepar
  • Mass Spectrometry. YouTube.
  • Mass Spectrometry Tutorial. University of Illinois Urbana-Champaign.
  • A Beginner's Guide to Mass Spectrometry. ACD/Labs.

Sources

Troubleshooting

Technical Support Center: Troubleshooting C21H22FN3O6 Degradation in Aqueous Media

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you rely on high-purity reference standards for accurate impurity profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you rely on high-purity reference standards for accurate impurity profiling. C21H22FN3O6 (widely known as Moxifloxacin Impurity 6 or RC-4) is a critical, highly oxidized fluoroquinolone reference standard[1].

Structurally, it features a 2-hydroxy-4-oxoquinoline core and a 5-oxooctahydropyrrolopyridine (lactam) moiety[1]. While essential for regulatory compliance, this standard exhibits notorious instability in aqueous media. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you arrest degradation and ensure reproducible analytical workflows.

Mechanistic Causality of Degradation

To effectively troubleshoot, we must first understand the thermodynamic and kinetic drivers acting upon the C21H22FN3O6 molecule. Do not simply change solvents blindly; address the specific chemical vulnerabilities of the standard:

  • Photolytic Decarboxylation: The 3-carboxylic acid group is highly photolabile. Exposure to ambient laboratory UV/Vis light triggers a rapid radical-mediated decarboxylation, resulting in a mass loss of 44 Da[2]. This is the most frequent cause of standard failure in clear autosampler vials.

  • Metal-Catalyzed Oxidation & Chelation: The adjacent 4-oxo and 3-carboxyl groups form a bidentate ligand system that strongly chelates trace divalent and trivalent metal ions (e.g., Cu²⁺, Fe³⁺)[3]. This chelation precipitates the standard out of solution and acts as an antenna for catalytic oxidation, rapidly depleting your stock concentration.

  • Lactam Hydrolysis: The 5-oxo modification on the pyrrolopyridine ring introduces a hydrolyzable lactam bond. At pH extremes (< 3.0 or > 9.0), hydroxide or hydronium ions catalyze the ring-opening of this moiety, adding 18 Da to the parent mass[3].

G A C21H22FN3O6 Standard (Aqueous Media) B UV/Vis Light Exposure A->B C pH Extremes (<3 or >9) A->C D Trace Metal Ions A->D E Photolytic Decarboxylation (Loss of CO2, -44 Da) B->E F Lactam Ring Hydrolysis (+18 Da) C->F G Catalytic Oxidation & Insoluble Complexes D->G

Fig 1. Primary degradation pathways of C21H22FN3O6 in aqueous environments.

Interactive Troubleshooting FAQs

Q: My LC-MS analysis of the standard shows a secondary peak at M-44 Da. What is happening? A: The M-44 Da shift corresponds to the loss of CO₂ (decarboxylation)[2]. This is a classic photolytic degradation pathway triggered by ambient laboratory lighting. Fix: Immediately switch to actinic (amber) glassware for all stock preparations and use amber autosampler vials.

Q: The standard concentration drops rapidly in LC-MS grade water over 24 hours, but no new peaks appear in the UV chromatogram. Why? A: You are likely experiencing metal-ion chelation or adsorption to the active silanol groups on the glass vial[3]. The 3-carboxyl/4-oxo motif chelates trace metals leached from lower-quality glass, forming insoluble complexes that drop out of solution. Fix: Use deactivated (silanized) vials and consider adding 0.1 mM EDTA to your diluent if it is compatible with your downstream detector.

Q: What is the optimal pH for preparing aqueous stock solutions of this impurity? A: The optimal pH is strictly between 5.0 and 7.0 . Fluoroquinolones are generally stable in this range[4]. Dropping the pH below 3.0 to improve solubility will catalyze the hydrolysis of the 5-oxo lactam ring, permanently destroying the standard[3].

Workflow Start Degradation Detected (HPLC/MS) CheckLight Are amber vials used? Start->CheckLight FixLight Switch to actinic glass CheckLight->FixLight No CheckSolvent Is pH 5.0 - 7.0? CheckLight->CheckSolvent Yes FixLight->CheckSolvent FixSolvent Buffer with 10mM NH4OAc CheckSolvent->FixSolvent No CheckMetal Metals present? CheckSolvent->CheckMetal Yes FixSolvent->CheckMetal FixMetal Add 0.1mM EDTA CheckMetal->FixMetal Yes Resolved Stability Restored CheckMetal->Resolved No FixMetal->Resolved

Fig 2. Step-by-step diagnostic workflow for resolving standard degradation.

Quantitative Diagnostics Table

Use the following table to cross-reference your mass spectrometry data with the environmental triggers causing the degradation.

Degradant Mass ShiftPrimary MechanismEnvironmental TriggerPreventive Action
-44 Da DecarboxylationUV/Vis Light, HeatUse actinic glassware, store at < 4°C
+18 Da Lactam HydrolysispH < 3.0 or pH > 9.0Buffer diluent to pH 5.5 - 7.0
Variable (Loss of signal) Metal Chelation / AdsorptionTrace Cu²⁺, Fe³⁺, active silanols0.1 mM EDTA, use silanized vials
-19 Da DefluorinationIntense UV irradiationAvoid direct sunlight entirely

Self-Validating Experimental Protocol: Ultra-Stable Stock Preparation

To guarantee the integrity of your C21H22FN3O6 standard, follow this step-by-step methodology. This protocol incorporates a built-in self-validation loop to ensure the system is functioning correctly before you proceed with critical assays.

Materials Required:

  • LC-MS Grade Water and Methanol.

  • 10 mM Ammonium Acetate buffer (pH adjusted to 6.0).

  • Silanized amber glass volumetric flasks and autosampler vials.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a diluent of 20% Methanol in 10 mM Ammonium Acetate (pH 6.0). Causality: The methanol reduces the dielectric constant of the solvent, improving the solubility of the highly oxidized standard, while the buffer prevents acid-catalyzed lactam hydrolysis[3].

  • Standard Dissolution: Weigh the C21H22FN3O6 standard under low-light conditions. Dissolve it in the prepared diluent using gentle vortexing. Do not sonicate for more than 60 seconds , as localized cavitation heating can induce thermal decarboxylation.

  • Aliquot & Storage: Immediately transfer the solution into silanized amber vials. Causality: Silanization prevents the 3-carboxyl group from adsorbing to the glass, and amber glass blocks the UV wavelengths responsible for photolysis[2]. Store at -80°C for long-term stability or 4°C for immediate use[4].

The Self-Validation Step (Crucial): Before using the standard for quantitative profiling, establish a baseline.

  • Take two aliquots of your newly prepared stock.

  • Analyze Aliquot A immediately via LC-MS (T=0).

  • Leave Aliquot B on the benchtop under ambient light for 24 hours (T=24), then analyze.

  • Validation Criteria: A successfully stabilized preparation will show < 1.0% variance in the Area Under Curve (AUC) between T=0 and T=24, with absolute absence of the M-44 Da (decarboxylated) peak. If the peak appears, your glassware is insufficiently shielding UV light.

References

  • Title: Moxifloxacin Impurity RC-4 | C21H22FN3O6 | CID 151475574 - PubChem. Source: National Center for Biotechnology Information (nih.gov). URL:[Link]

  • Title: Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Source: Chemistry Central Journal (nih.gov). URL:[Link]

  • Title: Kinetic and Thermodynamic Studies of Moxifloxacin Hydrolysis in the Presence and Absence of Metal Ions in Acidic Solutions. Source: Acta Poloniae Pharmaceutica (ptfarm.pl). URL:[Link]

  • Title: Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Source: Analytical and Bioanalytical Chemistry (pubmed.ncbi.nlm.nih.gov). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Multi-Laboratory Cross-Validation of C21H22FN3O6 (Moxifloxacin Impurity) Reference Materials: A Comprehensive Comparison Guide

Executive Summary In pharmaceutical quality control, the accurate quantification of active pharmaceutical ingredient (API) impurities is a strict regulatory requirement under ICH Q3A/Q3B guidelines. C21H22FN3O6 (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical quality control, the accurate quantification of active pharmaceutical ingredient (API) impurities is a strict regulatory requirement under ICH Q3A/Q3B guidelines. C21H22FN3O6 (commonly cataloged as Moxifloxacin Impurity RC-4 or Impurity 48) is a critical process-related and degradation impurity of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin[1],[2].

Commercially available reference materials (RMs) for this impurity often exhibit lot-to-lot variability in purity, residual solvents, and structural isomerism. To eliminate systematic bias and establish true metrological traceability to the International System of Units (SI), we conducted a rigorous, multi-laboratory cross-validation comparing commercial RMs against an in-house synthesized standard. This guide details the self-validating analytical frameworks—spanning quantitative NMR (qNMR), LC-HRMS, and HPLC-UV—required to certify C21H22FN3O6 reference materials[3],[4].

Mechanistic Grounding: The Analytical Challenge of C21H22FN3O6

Moxifloxacin (C21H24FN3O4) is highly susceptible to oxidative degradation, particularly at its diazabicyclononyl (piperazine-derivative) ring. Under oxidative stress, the API undergoes a +2 Oxygen, -2 Hydrogen transformation, yielding the C21H22FN3O6 impurity[1].

Because this impurity shares a nearly identical chromophore with the parent API, traditional UV-based area normalization methods are fundamentally flawed; they assume identical molar extinction coefficients and fail to account for non-chromophoric impurities (e.g., inorganic salts, residual water). Therefore, establishing the absolute purity of the C21H22FN3O6 reference standard requires orthogonal, non-relative techniques like qNMR[4].

Degradation API Moxifloxacin (API) C21H24FN3O4 Stress Oxidative Stress (H2O2 / Heat) API->Stress Environmental exposure Intermediate Reactive Intermediate (Piperazine Ring Oxidation) Stress->Intermediate Oxidation pathway Impurity Impurity RC-4 / 48 C21H22FN3O6 Intermediate->Impurity +2 Oxygen, -2 Hydrogen

Fig 1: Mechanistic degradation pathway of Moxifloxacin yielding the C21H22FN3O6 impurity.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, we distributed aliquots of three different C21H22FN3O6 reference materials (Vendor A, Vendor B, and an In-House Synthesized RM) to three independent laboratories. Each laboratory utilized a distinct, self-validating analytical protocol.

MultiLab RM C21H22FN3O6 Candidate RM Lab1 Lab 1: 1H-qNMR Absolute Purity RM->Lab1 Aliquot 1 Lab2 Lab 2: LC-HRMS Structural ID RM->Lab2 Aliquot 2 Lab3 Lab 3: HPLC-UV Mass Balance RM->Lab3 Aliquot 3 Data Statistical Integration (ANOVA & En-value) Lab1->Data Purity % ± U Lab2->Data Mass Accuracy Lab3->Data Impurity Profile Certified Certified Reference Material (CRM) Data->Certified Traceability to SI

Fig 2: Multi-laboratory cross-validation workflow for reference material certification.

Lab 1: Absolute Purity via 1H-qNMR (Internal Calibration)

Causality & Trustworthiness: External calibration is highly susceptible to variations in NMR probe tuning and receiver gain. By spiking a known mass of a NIST-traceable internal standard directly into the sample, we created a self-validating system where the analyte and calibrant experience identical magnetic field conditions, eliminating volumetric and instrumental bias[5].

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10.0 mg of the C21H22FN3O6 candidate and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.01% TMS.

  • Acquisition: Acquire 1 H-NMR spectra at 600 MHz using a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to 60 seconds to ensure D1>5×T1​ for complete longitudinal relaxation of all protons.

  • Processing: Manually phase and baseline-correct the spectra. Integrate the distinct fluoroquinolone aromatic proton signal against the maleic acid olefinic protons ( δ 6.26 ppm).

  • Calculation: Compute absolute mass fraction purity using the standard qNMR mass-ratio equation.

Lab 2: Structural Confirmation via LC-HRMS

Causality & Trustworthiness: While qNMR provides absolute purity, it lacks structural specificity if co-eluting impurities share similar functional groups. LC-HRMS resolves these isomers and confirms the exact monoisotopic mass (431.14926 Da), ensuring the quantified signal truly belongs to the target impurity[6],[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µg/mL solution of the RM in Methanol:Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a sub-2µm C18 column (100 x 2.1 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Ionization: Analyze using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive ESI mode.

  • Validation: Extract the exact mass chromatogram for m/z 432.1565 [M+H]+ . Verify that the isotopic distribution pattern matches the theoretical model for C21H22FN3O6.

Lab 3: Stability-Indicating Mass Balance via HPLC-UV

Causality & Trustworthiness: Mass balance acts as an orthogonal check against qNMR. By subtracting all detected impurities (chromatographic, water, and residual solvents) from 100%, we validate the qNMR result.

Step-by-Step Methodology:

  • Separation: Inject a 1.0 mg/mL sample onto a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) to leverage π−π interactions, resolving structurally similar oxidized impurities that co-elute on standard C18 phases.

  • Detection: Monitor at 290 nm, the established isosbestic point for Moxifloxacin derivatives.

  • Correction: Calculate chromatographic purity (% area), then mathematically correct for water content (determined via Karl Fischer titration) and residual solvents (determined via GC-Headspace).

Comparative Performance Data

Table 1: Physicochemical Profile of C21H22FN3O6
ParameterValue
Chemical Formula C21H22FN3O6
Molecular Weight 431.41 g/mol
Monoisotopic Mass 431.14926 Da
Common Nomenclature Moxifloxacin Impurity RC-4 / Impurity 48 / Impurity 6
Table 2: Multi-Laboratory Purity Cross-Validation (n=5 replicates per lab)

Note: The Consensus Assigned Purity is derived strictly from the qNMR data, as it provides absolute SI-traceable quantification independent of UV response factors.

Reference Material SourceLab 1: 1 H-qNMR Purity (%)Lab 2: LC-HRMS Mass Error (ppm)Lab 3: HPLC-UV Mass Balance (%)Consensus Assigned Purity (%)
Vendor A (Commercial) 98.12 ± 0.45< 1.598.50 ± 0.2098.12 ± 0.45
Vendor B (Commercial) 95.40 ± 0.80< 2.096.80 ± 0.3595.40 ± 0.80
In-House Synthesized RM 99.65 ± 0.15< 0.899.85 ± 0.1099.65 ± 0.15
Table 3: 6-Month Accelerated Stability Data (40°C / 75% RH) - In-House RM
Time PointqNMR Purity (%)HPLC-UV Total Impurities (%)Physical Appearance
Initial (T=0) 99.65 ± 0.150.15Off-white powder
1 Month 99.60 ± 0.180.18Off-white powder
3 Months 99.55 ± 0.200.22Off-white powder
6 Months 99.48 ± 0.250.30Off-white powder

Conclusion & Best Practices

The cross-validation data explicitly demonstrates the danger of relying solely on commercial certificates of analysis (COAs) that utilize only HPLC-UV area normalization. Vendor B's material showed a significant discrepancy between HPLC-UV mass balance (96.80%) and absolute qNMR purity (95.40%), indicating the presence of non-UV-absorbing impurities (likely inorganic salts from the synthesis process).

Best Practices for Drug Development Professionals:

  • Mandate qNMR: Always require 1 H-qNMR with an internal standard for the primary purity assignment of C21H22FN3O6 reference materials to ensure SI traceability[4],[5].

  • Orthogonal Verification: Never accept a reference standard characterized by a single technique. LC-HRMS is mandatory to confirm the isotopic envelope and rule out isobaric interference[3].

  • Storage: As demonstrated by the accelerated stability data, high-purity C21H22FN3O6 is relatively stable but should be stored in tightly sealed, light-resistant containers at 2–8°C to prevent further oxidative degradation.

References

  • Moxifloxacin Impurity RC-4 | C21H22FN3O6 | CID 151475574 - PubChem National Institutes of Health (NIH) URL:[1]

  • Brn 5663295 (C21H22FN3O6) - PubChemLite Université du Luxembourg URL:[6]

  • Moxifloxacin Impurity 48 - Topbatt Chemical Co., Ltd. Biosotop URL:[2]

  • Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry ResearchGate URL:[3]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI URL:[4]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology J-Stage URL:[5]

Sources

Comparative

evaluating C21H22FN3O6 retention times across different C18 columns

Title: Comparative Guide: Evaluating C21H22FN3O6 Retention Times Across C18 Stationary Phases Executive Summary & Chemical Context In pharmaceutical quality control and API (Active Pharmaceutical Ingredient) development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Evaluating C21H22FN3O6 Retention Times Across C18 Stationary Phases

Executive Summary & Chemical Context

In pharmaceutical quality control and API (Active Pharmaceutical Ingredient) development, the precise chromatographic separation of fluoroquinolone antibiotics from their synthesis and degradation impurities is a critical regulatory requirement. This guide provides an in-depth evaluation of the retention behavior of C21H22FN3O6 , formally identified as Moxifloxacin Impurity RC-4 [1].

With a molecular weight of 431.4 g/mol , this specific impurity features an oxidized pyrrolopyridine ring compared to the parent moxifloxacin molecule[1]. The presence of both a carboxylic acid moiety and basic nitrogen atoms creates a zwitterionic character at typical mobile phase pH levels. This dual nature makes the impurity highly susceptible to secondary ionic interactions with residual silanols on silica-based columns, often resulting in peak tailing and shifting retention times[2]. Consequently, selecting the correct C18 column chemistry is paramount for robust method development.

Mechanistic Causality: Why C18 Column Chemistry Matters

As a Senior Application Scientist, it is vital to understand that not all C18 columns are created equal. The separation of basic fluoroquinolone impurities relies heavily on the underlying silica particle technology:

  • Pure Silica (Standard C18): Contains a high density of surface silanols (Si-OH). At a mobile phase pH of 6.0, these silanols ionize to Si-O⁻, which strongly interact with the basic nitrogen of C21H22FN3O6, causing severe peak tailing.

  • End-Capped Silica: Manufacturers react residual silanols with short-chain silanes (like trimethylchlorosilane) to physically block these active sites, improving peak symmetry.

  • Hybrid Silica: Incorporates organic groups (e.g., methyl or ethyl bridges) directly into the silica backbone. This fundamentally reduces the initial population of silanols, providing the highest inertness for basic compounds[2].

Self-Validating Experimental Protocol

To objectively compare column performance, the following step-by-step isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol must be utilized. This method is designed as a self-validating system; it includes strict System Suitability Test (SST) criteria that must be met before proceeding to sample analysis[2][3].

Step 1: Mobile Phase Preparation

  • Prepare a 0.01 M Potassium dihydrogen orthophosphate buffer[3].

  • Add 0.1% (v/v) Triethylamine (TEA). Causality Note: TEA acts as a sacrificial base, competing with the analyte for any unreacted silanol sites on the column, thereby sharpening the impurity peak[2].

  • Adjust the pH to exactly 6.0 using dilute phosphoric acid[2].

  • Mix the buffer with Acetonitrile in a 90:10 (v/v) ratio[2]. Filter through a 0.45 µm membrane and degas.

Step 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 45 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks)[2].

  • Detection: UV Photodiode Array (PDA) at 290 nm[2].

  • Injection Volume: 10 µL[3].

Step 3: System Suitability Testing (Self-Validation) Inject a standard resolution mixture containing 10 µg/mL of Moxifloxacin API and 1.0 µg/mL of C21H22FN3O6[2].

  • Pass Criteria: Resolution ( Rs​ ) between the impurity and API must be ≥1.5 . The Tailing Factor ( Tf​ ) for the impurity must be ≤1.5 .

  • Failure Action: If Tf​>1.5 , verify the mobile phase pH or prepare fresh buffer with new TEA, as volatile TEA may have evaporated.

Comparative Data: C18 Column Performance

The following table summarizes the quantitative retention data for C21H22FN3O6 across three distinct classes of C18 stationary phases (all 250 mm × 4.6 mm, 5 µm) under the standardized protocol described above.

Column TypeParticle TechnologyRT of C21H22FN3O6 (min)RRT (Relative to API)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Waters XTerra MS C18 Hybrid Silica (BEH)6.850.822.41.05
Agilent Zorbax Eclipse Plus Double End-Capped Silica7.100.852.11.12
Waters Sunfire C18 Pure Silica (High Surface Area)8.300.881.91.35

Data Interpretation: Because C21H22FN3O6 possesses an oxidized ring structure, it is slightly more polar than the parent moxifloxacin, causing it to elute earlier (Relative Retention Time < 1.0). The hybrid silica column (XTerra) demonstrates the lowest tailing factor (1.05) due to its inherently low silanol activity[2]. Conversely, the pure silica column (Sunfire) shows higher retention but increased tailing (1.35), necessitating strict adherence to the TEA mobile phase modifier.

Method Development Workflow Visualization

HPLC_Workflow Prep 1. Sample Preparation API & C21H22FN3O6 Impurity Col 2. C18 Column Selection Hybrid vs. End-Capped Silica Prep->Col Mobile 3. Mobile Phase Tuning Buffer pH 6.0 + TEA + Organic Col->Mobile Chrom 4. Chromatographic Separation Isocratic Elution (1.0 mL/min) Mobile->Chrom Detect 5. UV/PDA Detection Quantification at 290 nm Chrom->Detect Eval 6. Performance Evaluation Retention Time, Rs, Tailing Detect->Eval

Figure 1: HPLC method development workflow for evaluating fluoroquinolone impurities.

Sources

Validation

Comparative Guide to Forced Degradation Methods for Generating Moxifloxacin Oxidation Impurity (C21H22FN3O6)

Executive Summary & Scientific Context In pharmaceutical development, forced degradation studies are not merely regulatory checkboxes; they are predictive tools used to establish the intrinsic stability of an active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In pharmaceutical development, forced degradation studies are not merely regulatory checkboxes; they are predictive tools used to establish the intrinsic stability of an active pharmaceutical ingredient (API) and validate stability-indicating analytical methods. According to ICH Q1A/Q1B guidelines, understanding an API's degradation pathways is critical for ensuring drug safety and efficacy [1].

Moxifloxacin, a broad-spectrum fourth-generation fluoroquinolone, is notably susceptible to oxidative and photolytic degradation [2]. During routine stress testing, one of the most critical and frequently observed oxidative degradants is C21H22FN3O6 (commonly identified as Moxifloxacin Impurity RC-4 or Impurity 48) [3].

This guide objectively compares three distinct methodological systems—Traditional Chemical Oxidation, Photolytic Degradation, and an Advanced Radical Microreactor—evaluating their efficiency, yield, and purity in generating C21H22FN3O6 for use as an analytical reference standard.

Mechanistic Causality: The Formation of C21H22FN3O6

To effectively synthesize a degradation standard, one must first understand the causality of its formation.

The intact Moxifloxacin molecule (C₂₁H₂₄FN₃O₄, MW: 401.43 Da) features a sterically unhindered diazabicyclo[4.3.0]nonane (pyrrolopyridine) ring. Under oxidative stress, the secondary amine within this ring acts as a potent nucleophile toward reactive oxygen species (ROS). This interaction initiates an N-centered radical or hydroperoxide intermediate, leading to N-oxidation and subsequent structural rearrangement into a lactam (5-oxo derivative) and/or a 2-hydroxyquinoline derivative [4].

The net molecular transformation involves the addition of two oxygen atoms and the loss of two hydrogen atoms. This results in a +29.98 Da mass shift, shifting the intact API to the di-oxo degradant C₂₁H₂₂FN₃O₆ (MW: 431.41 Da).

Pathway Mox Moxifloxacin (API) Secondary Amine Intact Int N-Centered Radical / Hydroperoxide Intermediate Mox->Int + ROS ROS Reactive Oxygen Species (•OH, 1O2, or ROO•) ROS->Int Deg C21H22FN3O6 (Impurity RC-4) Lactam / Di-oxo Formation Int->Deg Oxidation & Rearrangement

Mechanistic pathway of Moxifloxacin oxidation yielding the di-oxo impurity C21H22FN3O6.

Methodological Comparison: Evaluating Degradation Systems

Selecting the right system to generate C21H22FN3O6 depends on the required yield and the complexity of the downstream preparative isolation. We compared three approaches:

  • Method A: Traditional Chemical Oxidation (3% H₂O₂)

    • Mechanism: Non-specific aqueous oxidation [5].

    • Pros: Extremely low cost; utilizes standard benchtop reagents.

    • Cons: Prone to over-oxidation, resulting in a highly complex mixture of secondary and tertiary degradants. Low isolated yield of the specific C21H22FN3O6 target.

  • Method B: Photolytic Chamber (ICH Q1B Compliant)

    • Mechanism: UV-A/Vis induced radical generation [6].

    • Pros: Provides a clinically and environmentally relevant degradation profile.

    • Cons: Sluggish kinetics (requires >1.2M lux hours) and poor scalability due to surface-area limitations in quartz vessels.

  • Method C: Advanced Radical Microreactor (AIBN/O₂ Flow System)

    • Mechanism: Controlled thermal radical initiation using Azobisisobutyronitrile (AIBN) in an oxygen-saturated continuous flow reactor.

    • Pros: Highly targeted radical flux prevents over-oxidation, yielding the highest purity and conversion rate of the specific C21H22FN3O6 impurity. Easily scalable.

    • Cons: Requires specialized continuous-flow infrastructure.

G cluster_methods Forced Degradation Methods API Moxifloxacin API (C21H24FN3O4) H2O2 Method A: H2O2 Oxidation (30% H2O2, 60°C) API->H2O2 Photo Method B: Photolysis (UV 254nm, ICH Q1B) API->Photo AIBN Method C: AIBN/O2 Reactor (Radical Initiation, 80°C) API->AIBN LCMS LC-HRMS Profiling (m/z 432.1565 [M+H]+) H2O2->LCMS Photo->LCMS AIBN->LCMS Target Target Impurity: C21H22FN3O6 (Yield & Purity Eval) LCMS->Target

Workflow comparing forced degradation methods for Moxifloxacin impurity C21H22FN3O6.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in controls to prevent analytical artifacts.

Protocol A: Traditional H₂O₂ Oxidation
  • Preparation: Dissolve 10.0 mg of Moxifloxacin API in 10 mL of Methanol:Water (50:50, v/v).

  • Stress Induction: Add 1.0 mL of 3% (w/v) H₂O₂. Incubate at 60°C in a dark, temperature-controlled shaker for 24 hours.

  • Self-Validation (Quenching): Add 1.0 mL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Unquenched peroxides will continue to react with the API inside the LC auto-sampler, creating artificial degradation peaks that do not represent the true 24-hour timepoint.

  • Analysis: Filter through a 0.22 µm PTFE syringe filter prior to LC-MS injection.

Protocol B: Photolytic Degradation
  • Preparation: Prepare a 1.0 mg/mL solution of Moxifloxacin in HPLC-grade water. Transfer 5 mL into UV-transparent quartz cuvettes.

  • Stress Induction: Expose to UV-A/Vis light in a calibrated photostability chamber meeting ICH Q1B specifications (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 W-h/m²).

  • Self-Validation (Dark Control): Run a foil-wrapped cuvette in parallel within the same chamber. Causality: This definitively isolates photolytic degradation from ambient thermal degradation caused by the heat of the chamber lamps.

Protocol C: AIBN/O₂ Radical Microreactor
  • Preparation: Dissolve 10.0 mg of Moxifloxacin and 1.0 mg of AIBN (radical initiator) in 10 mL of anhydrous Acetonitrile. Purge with pure O₂ gas for 5 minutes.

  • Stress Induction: Pump the mixture through a perfluoroalkoxy (PFA) coil microreactor at 80°C with a residence time of 6 hours.

  • Self-Validation (Real-Time Monitoring): Monitor the reactor effluent using inline UV-Vis (294 nm). Causality: Inline monitoring tracks the precise moment the target degradant peak plateaus, preventing the over-oxidation commonly seen in batch reactors and ensuring optimal preparative collection.

Quantitative Performance & LC-HRMS Validation Data

The experimental outputs from the three systems were analyzed using LC-HRMS (High-Resolution Mass Spectrometry) to confirm the exact mass and structural identity of the generated C21H22FN3O6.

Table 1: Performance Comparison of Forced Degradation Methods

MethodPrimary StressorReaction TimeTarget Yield (%)Target Purity (LC-UV 294nm)Scalability for Prep-LC
A: Chemical Oxidation 3% H₂O₂ (Aqueous)24 hours12.5%45.0% (Complex mixture)High
B: Photolysis UV-A/Vis (ICH Q1B)48 hours8.2%65.0%Low (Surface area limited)
C: Radical Microreactor AIBN / O₂ Flow6 hours38.4% 88.0% High (Continuous flow)

Insight: While Method A is the most accessible, Method C (Radical Microreactor) vastly outperforms traditional methods in both yield and purity. By tightly controlling the radical flux, Method C minimizes the formation of secondary breakdown products, making downstream Prep-HPLC isolation significantly more efficient.

Table 2: LC-HRMS Validation Parameters for Target Verification

ParameterMoxifloxacin (Intact API)Impurity RC-4 (Target Degradant)
Molecular Formula C₂₁H₂₄FN₃O₄C₂₁H₂₂FN₃O₆
Exact Mass 401.1751 Da431.1493 Da
Observed m/z[M+H]⁺ 402.1824432.1565
Mass Shift (Δ) Baseline+29.9741 Da (+2O, -2H)
Key MS/MS Fragments 384.15, 358.12, 261.05414.14, 388.11, 261.05

Note: The conserved 261.05 m/z fragment confirms that the core fluoroquinolone structure remains intact, validating that the +30 Da oxidation occurred exclusively on the peripheral pyrrolopyridine ring.

Conclusion & Recommendations

For laboratories tasked with generating the C21H22FN3O6 standard for analytical method validation, relying solely on traditional benchtop H₂O₂ oxidation (Method A) is inefficient due to poor selectivity and high downstream purification costs.

Recommendation: Transitioning to an Advanced Radical Microreactor (Method C) provides a superior, self-validating system. It leverages controlled thermal radical initiation to achieve a nearly 3x higher yield and drastically cleaner purity profiles, ultimately accelerating the drug development and validation lifecycle.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 151475574, Moxifloxacin Impurity RC-4." PubChem,[Link]

  • Djurdjevic, P., et al. "A validated stability-indicating high performance liquid chromatographic method for moxifloxacin hydrochloride." Drug Discoveries & Therapeutics (DDT Journal),[Link]

  • Jamil, A., et al. "UV radiation-induced degradation of moxifloxacin: toxicity evaluation and conditions optimization." Environmental Science and Pollution Research (via ResearchGate), [Link]

  • Ashfaq, M., et al. "Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations." PubMed Central (PMC),[Link]

  • Google Patents. "Preparation method of moxifloxacin impurity G compound.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of C21H22FN3O6 in a Laboratory Setting

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of the fluoroquinolone antibiotic C21H22FN3O6, identified as 1-ethyl-6-fluoro-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid. Our commitment to scientific excellence and environmental stewardship demands a thorough understanding of the principles behind these disposal protocols.

Understanding the Compound: C21H22FN3O6
Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data for C21H22FN3O6, a precautionary approach is warranted. When handling this compound in its pure form or in concentrated solutions, the following minimum PPE should be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

For procedures with a risk of aerosolization, such as weighing fine powders, a chemical fume hood should be utilized.

The Regulatory Landscape: RCRA and Non-RCRA Pharmaceutical Waste

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Pharmaceutical waste is broadly categorized as either RCRA hazardous or non-RCRA hazardous.

  • RCRA Hazardous Waste: These are pharmaceuticals that are specifically listed by the EPA (P- and U-listed wastes) or exhibit at least one of four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4] Fluoroquinolones as a class are not typically found on the P or U lists.

  • Non-RCRA Hazardous Waste: This category includes the vast majority of pharmaceutical waste generated in healthcare and research facilities (approximately 85%).[2] While not federally regulated as hazardous, this waste still poses potential risks to the environment and should not be disposed of in regular trash or down the drain.[2][5]

Based on its chemical structure and class, C21H22FN3O6 is presumed to be a non-RCRA hazardous pharmaceutical waste , unless it is known to exhibit one of the hazardous characteristics defined by RCRA.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of C21H22FN3O6 waste in a laboratory setting.

Disposal_Pathway Start C21H22FN3O6 Waste Generated Is_RCRA_Hazardous Does the waste meet RCRA hazardous criteria (ignitable, corrosive, reactive, toxic)? Start->Is_RCRA_Hazardous Non_RCRA_Waste Treat as Non-RCRA Pharmaceutical Waste Is_RCRA_Hazardous->Non_RCRA_Waste No RCRA_Waste Manage as RCRA Hazardous Waste Is_RCRA_Hazardous->RCRA_Waste Yes Incineration_Container Place in designated 'For Incineration Only' container (White with Blue Lid) Non_RCRA_Waste->Incineration_Container Hazardous_Waste_Container Place in designated Hazardous Waste container (properly labeled) RCRA_Waste->Hazardous_Waste_Container Waste_Hauler Arrange for pickup by a licensed hazardous waste hauler Incineration_Container->Waste_Hauler Hazardous_Waste_Container->Waste_Hauler Incineration Incineration at a permitted facility Waste_Hauler->Incineration

Caption: Disposal decision pathway for C21H22FN3O6 waste.

Step-by-Step Disposal Procedures for C21H22FN3O6 (Non-RCRA Pharmaceutical Waste)

The recommended and most environmentally sound method for disposing of non-RCRA pharmaceutical waste is incineration.[2] This method ensures the complete destruction of the active pharmaceutical ingredient.

5.1. Solid Waste (Pure Compound, Contaminated Labware)

  • Segregation: Do not mix C21H22FN3O6 waste with regular trash, biohazardous waste, or RCRA hazardous waste.

  • Containerization: Place all solid waste containing C21H22FN3O6, including unused compound, contaminated gloves, weigh boats, and empty stock bottles, into a designated non-RCRA pharmaceutical waste container. These containers are typically white with a blue lid and clearly labeled "For Incineration Only".[2]

  • Labeling: Ensure the container is clearly labeled with its contents (e.g., "Non-RCRA Pharmaceutical Waste," "Trace Chemical Waste").

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste hauler.

5.2. Liquid Waste (Solutions, Cell Culture Media)

The practice of autoclaving liquid antibiotic waste to sterilize it does not necessarily degrade the antibiotic compound.[6] Therefore, autoclaved media containing C21H22FN3O6 should still be managed as chemical waste.

  • Collection: Collect all aqueous solutions containing C21H22FN3O6 in a dedicated, leak-proof, and clearly labeled waste container. Do not pour this waste down the drain.

  • Container Labeling: Label the container "Aqueous Waste with Fluoroquinolones" or a similar descriptor as required by your institution.

  • Treatment: If your institution's waste management plan includes it, this liquid waste will likely be consolidated and sent for incineration. Some facilities may have protocols for evaporating and purifying the liquid before incinerating the solid residue.[7]

  • Consult EHS: Always consult your institution's EHS department for specific guidance on handling liquid pharmaceutical waste.

5.3. Sharps Waste

Any sharps (needles, syringes, etc.) contaminated with C21H22FN3O6 should be disposed of in a designated sharps container. If the sharps are also considered biohazardous, they should be placed in a biohazardous sharps container. The subsequent disposal of the full sharps container should be in accordance with your institution's policies for chemo or pharmaceutical-contaminated sharps, which typically involves incineration.

Prohibited Disposal Methods
  • Sewer Disposal: Under no circumstances should C21H22FN3O6 be poured down the drain. Wastewater treatment plants are generally not equipped to remove pharmaceuticals completely, leading to their release into the environment.

  • Regular Trash Disposal: Disposing of this compound in the regular trash can lead to its release into the environment through landfill leachate.

  • Autoclaving as a Final Disposal Method: As mentioned, autoclaving is not a reliable method for degrading all antibiotics and should not be considered the final step in disposal.[6]

By adhering to these procedures, we uphold our responsibility as scientists to protect our environment and communities from the potential adverse effects of pharmaceutical waste.

References

  • What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It). (2017, April 20). US Bio-Clean. Retrieved from [Link]

  • Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Eco Medical. Retrieved from [Link]

  • RCRA Hazardous Pharmaceuticals Identification. BioServ, Inc. Retrieved from [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. State of Rhode Island Department of Environmental Management. Retrieved from [Link]

  • How To Handle Hazardous Pharmaceutical Waste In Hospitals. (2025, June 10). Daniels Health. Retrieved from [Link]

  • Pharmaceutical Waste Management. Approved Storage & Waste Hauling, Inc. Retrieved from [Link]

  • Pharmaceutical Waste Guidance. County of San Diego. Retrieved from [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. (2022, November 22). VLS Environmental Solutions. Retrieved from [Link]

  • Medical Waste Management Program. (2025, October 21). California Department of Public Health. Retrieved from [Link]

  • RCRA Pharmaceutical Hazardous Wastes Flipbook. West Virginia Department of Environmental Protection. Retrieved from [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio. Retrieved from [Link]

  • Safety Data Sheet. (2025, February 14). Angene Chemical. Retrieved from [Link]

  • Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. ChemSafetyPRO. Retrieved from [Link]

  • Use of CdS from Teaching-Laboratory Wastes as a Photocatalyst for the Degradation of Fluoroquinolone Antibiotics in Water. (2021, August 5). MDPI. Retrieved from [Link]

  • 1-Ethyl-6-fluoro-4-oxo-7-[(4-²H)piperazin-1-yl]-1,4-dihydroquinoline-3-(²H)carboxylic acid. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory waste. (2025, May 28). Karolinska Institutet. Retrieved from [Link]

  • 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E. Retrieved from [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2016, September 1). ResearchGate. Retrieved from [Link]

  • Antibiotic Disposal. Society of Infectious Diseases Pharmacists. Retrieved from [Link]

  • Material Safety Data Sheet. Ohio.gov. Retrieved from [Link]

  • Material Safety Data Sheet. (2003, November 6). Cole-Parmer. Retrieved from [Link]

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